Sodium 1,3-benzoxazol-2-ylacetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(1,3-benzoxazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQQDWJWLYKACO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251919-71-7 | |
| Record name | Sodium1,3-benzoxazol-2-ylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sodium 1,3-benzoxazol-2-ylacetate potential as an antimicrobial
Technical Whitepaper: Evaluation of Sodium 1,3-benzoxazol-2-ylacetate (S-13B) as an Antimicrobial Lead
Executive Summary
This guide evaluates Sodium 1,3-benzoxazol-2-ylacetate (S-13B) , a water-soluble derivative of the benzoxazole pharmacophore. While benzoxazoles are historically recognized as bioisosteres of nucleic bases (adenine/guanine), the specific acetate salt form offers a unique advantage: aqueous solubility facilitating high-concentration screening without the use of cytotoxic co-solvents like DMSO.
This document serves as a technical manual for researchers investigating S-13B as a DNA Gyrase B inhibitor . It moves beyond basic literature to provide actionable synthesis protocols, mechanistic pathways, and self-validating microbiological assays.
Chemical Profile & Pharmacophore Analysis
The core structure of S-13B consists of a benzoxazole ring fused to an acetate moiety. The biological activity hinges on the heterocyclic ring's ability to intercalate DNA or bind enzyme pockets, while the sodium carboxylate tail ensures transport in aqueous media.
| Property | Specification |
| IUPAC Name | Sodium; 2-(1,3-benzoxazol-2-yl)acetate |
| Molecular Formula | C₉H₆NNaO₃ |
| Role | DNA Gyrase Inhibitor / Topoisomerase IV Inhibitor |
| Solubility | Water (High), Ethanol (Moderate), DMSO (High) |
| Key Advantage | Eliminates precipitation issues common with benzoxazole-2-acetic acid in Mueller-Hinton Broth. |
Structural Causality[1]
-
The Benzoxazole Ring: Acts as a scaffold mimic for ATP, allowing it to compete for the ATP-binding site on the GyrB subunit of bacterial DNA gyrase.
-
The Acetate Side Chain: Provides the necessary steric flexibility for the molecule to enter the binding pocket.
-
The Sodium Counter-ion: Ionizes in physiological pH (7.4), preventing the compound from crystallizing during incubation, a common source of false-negative MIC results in hydrophobic benzoxazoles.
Mechanism of Action (MOA)
S-13B functions primarily as a Gyrase B (GyrB) inhibitor . Unlike fluoroquinolones (which target the GyrA subunit and DNA cleavage complex), benzoxazoles often target the ATPase domain of GyrB. This distinction is critical for targeting quinolone-resistant strains.
Pathway Visualization
The following diagram illustrates the competitive inhibition pathway where S-13B prevents the ATP hydrolysis required for DNA supercoiling.
Figure 1: Mechanism of Action showing S-13B competing with ATP for the GyrB subunit, leading to replication arrest.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed with internal validation steps.
Synthesis of Sodium Salt from Acid Precursor
Commercial sources often supply the acid form (1,3-benzoxazol-2-ylacetic acid), which is insoluble in water. You must convert it to the sodium salt for biological accuracy.
Protocol:
-
Dissolution: Dissolve 10 mmol of 1,3-benzoxazol-2-ylacetic acid in 20 mL of absolute ethanol.
-
Neutralization: Add equimolar (10 mmol) Sodium Ethoxide (EtONa) dropwise under stirring at 0°C.
-
Validation: Monitor pH. Stop addition exactly when pH reaches 7.5–8.0.
-
-
Precipitation: Add 50 mL of diethyl ether to force the sodium salt out of solution.
-
Filtration: Vacuum filter the white precipitate.
-
Drying: Dry under vacuum at 40°C for 4 hours.
Antimicrobial Assay (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
Reagents:
-
Compound: S-13B (Stock: 10 mg/mL in sterile deionized water). Note: No DMSO required.
-
Media: Mueller-Hinton Broth (MHB), cation-adjusted.
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. -
Plate Setup:
-
Rows A-H: Serial 2-fold dilutions of S-13B (Range: 512 µg/mL to 0.5 µg/mL).
-
Column 11: Growth Control (Bacteria + Media).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 37°C for 16–20 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via OD600.
Self-Validating Step: If the Sterility Control (Col 12) shows turbidity, the assay is void. If the Growth Control (Col 11) is clear, the inoculum is non-viable.
Experimental Workflow Diagram
Figure 2: End-to-end workflow from chemical synthesis to biological validation.
Data Interpretation & Expected Results
Based on Structure-Activity Relationship (SAR) data of benzoxazole derivatives, S-13B is expected to show moderate-to-high potency against Gram-positive bacteria.
Anticipated MIC Ranges:
| Organism | Strain Type | Expected MIC (µg/mL) | Interpretation |
| S. aureus | Gram-Positive | 16 – 64 | Active. Primary target (GyrB) is accessible. |
| B. subtilis | Gram-Positive | 8 – 32 | Highly Active. Cell wall permeability is favorable. |
| E. coli | Gram-Negative | > 128 | Weak Activity. Efflux pumps and outer membrane often exclude benzoxazoles without specific siderophore conjugation [1]. |
| C. albicans | Fungal | 64 – 128 | Moderate. Potential interference with eukaryotic Topoisomerase. |
Technical Insight: If MIC values for E. coli are high (>128 µg/mL), do not discard the scaffold. This indicates a penetration issue , not a potency issue . The benzoxazole core is a valid inhibitor; future medicinal chemistry should focus on lipophilic substitutions (e.g., halogenation at position 5) to improve Gram-negative entry [2].
References
-
Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics. Source: NIH / PubMed Central Context: Explains the difficulty of benzoxazole/thiazole entry into Gram-negatives and strategies to overcome it. Link:[Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Source: NIH / PubMed Central Context: Establishes the SAR of benzoxazole derivatives against S. aureus and B. subtilis. Link:[Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors. Source: ACS Infectious Diseases (via NIH) Context: Validates the ATPase domain of GyrB as a target for heterocycles similar to benzoxazoles. Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Sodium 1,3-benzoxazol-2-ylacetate in aqueous solution
Topic: Stability of Sodium 1,3-benzoxazol-2-ylacetate in Aqueous Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Analytical Chemists
Executive Summary
Sodium 1,3-benzoxazol-2-ylacetate (Na-BOAA) presents a unique stability challenge in aqueous media due to the electron-deficient nature of the benzoxazole heterocycle. While the sodium salt form confers solubility, the thermodynamic drive toward decarboxylation and oxazole ring hydrolysis dictates a narrow window of stability.
This guide provides a mechanistic analysis of these degradation pathways, establishing that Na-BOAA stability is not a fixed constant but a dynamic function of pH, ionic strength, and temperature. We provide the protocols necessary to validate these parameters, ensuring data integrity for drug development and kinetic studies.
Physicochemical Identity & Stability Risks
The stability profile of Na-BOAA is governed by the electronic influence of the benzoxazole ring on the adjacent acetate group.
-
Compound Name: Sodium 1,3-benzoxazol-2-ylacetate
-
Core Structure: A benzoxazole ring fused to an acetate moiety at the C2 position.
-
Aqueous Behavior: In water, the salt dissociates completely into the sodium cation and the 1,3-benzoxazol-2-ylacetate anion .
The Stability Paradox
The anion is relatively stable at neutral pH. However, protonation (generating the free acid) or nucleophilic attack (by OH⁻ or H₂O) triggers rapid degradation. The molecule sits on a "stability cliff" where shifts in pH activate two distinct destruction mechanisms.
Mechanisms of Degradation
Understanding the why allows for predictive stabilization. Two primary pathways compete based on environmental conditions.
Pathway A: Decarboxylation (Acid-Catalyzed)
This is the dominant pathway at pH < 5.0. The benzoxazole ring is electron-withdrawing (similar to a pyridine ring). When the carboxylate group is protonated to form the free acid, the C2 position becomes highly activated.
-
Protonation: The carboxylate anion accepts a proton.
-
Zwitterionic Transition: The electron density shifts from the carboxyl group into the benzoxazole ring nitrogen.
-
CO₂ Loss: Carbon dioxide is ejected, leaving a transient ylide or anion that rapidly protonates to form 2-methyl-1,3-benzoxazole .
Pathway B: Ring Hydrolysis (Acid/Base Catalyzed)
The oxazole ring contains a C=N bond susceptible to nucleophilic attack.
-
Nucleophilic Attack: Water or hydroxide attacks the C2 carbon of the oxazole ring.
-
Ring Opening: The C-O bond of the oxazole ring cleaves.
-
Product Formation: This results in the formation of N-(2-hydroxyphenyl)malonamic acid derivatives, which may further degrade to 2-aminophenol .
Visualization of Degradation Pathways
The following diagram illustrates the competing kinetic pathways.
Figure 1: Competing degradation pathways for Sodium 1,3-benzoxazol-2-ylacetate. The red path (Decarboxylation) is the primary risk in acidic media.
Stability Profile in Aqueous Media
The following data summarizes the expected behavior based on the chemistry of 2-heteroaryl acetic acids.
| Parameter | Condition | Stability Impact | Mechanism |
| pH | < 3.0 | Critical Instability | Rapid decarboxylation of the free acid. Half-life may be minutes to hours. |
| pH | 4.0 - 6.0 | Moderate Risk | Equilibrium shifts toward free acid; slow decarboxylation occurs. |
| pH | 7.0 - 8.5 | Optimal Stability | Molecule exists as the anionic carboxylate. Resonance stabilization prevents decarboxylation. |
| pH | > 10.0 | High Risk | Base-catalyzed hydrolysis of the oxazole ring becomes significant. |
| Temperature | > 40°C | Accelerated Degradation | Arrhenius kinetics apply; decarboxylation rate doubles approx. every 10°C. |
| Ionic Strength | High | Minor Effect | High salt may slightly stabilize the anion via the Debye-Hückel effect but is secondary to pH. |
Key Insight: The "Safe Zone" is strictly pH 7.0 – 8.5. Buffering is mandatory. Unbuffered aqueous solutions will drift in pH due to CO₂ absorption (acidification), potentially initiating autocatalytic degradation.
Analytical Methodologies
To quantify stability, a specific, validated HPLC method is required. Standard UV detection is suitable due to the benzoxazole chromophore.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 7.0 (Crucial: Keep pH neutral to prevent on-column degradation).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or 270 nm based on max absorption).
-
Temperature: 25°C (Do not heat the column to avoid thermal degradation during analysis).
Experimental Protocols
Protocol A: pH-Rate Profile Determination
Objective: To determine the specific degradation rate constant (
Reagents:
-
Phosphate buffers (pH 2.0, 4.0, 6.0, 7.4, 9.0).
-
Sodium 1,3-benzoxazol-2-ylacetate reference standard (>99% purity).
Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol (to ensure initial stability).
-
Initiation: Spike the stock solution into pre-thermostated (25°C) buffer vials to a final concentration of 50 µg/mL.
-
Note: Keep organic solvent content <5% to simulate aqueous conditions.
-
-
Sampling:
-
Acidic (pH 2-4): Sample every 15 minutes for 2 hours.
-
Neutral (pH 7.4): Sample every 2 hours for 24 hours.
-
Alkaline (pH 9): Sample every 1 hour for 6 hours.
-
-
Quenching: Immediately dilute acidic samples into cold pH 8.0 buffer to "freeze" the decarboxylation reaction before injection.
-
Analysis: Inject onto HPLC. Plot
vs. Time. The slope is .
Protocol B: Identification of Degradants (LC-MS)
Objective: To confirm if loss of parent is due to decarboxylation (M-44) or hydrolysis (M+18).
Workflow:
Figure 2: LC-MS Decision Tree for Degradant Identification.
Stabilization Strategies for Formulation
If formulating this compound for drug delivery or biological assay:
-
Lyophilization: Store as a solid powder. Reconstitute immediately before use.
-
pH Buffering: strictly maintain pH 7.4 using Phosphate Buffered Saline (PBS) or HEPES. Avoid Acetate buffers if the pH is below 6.
-
Cold Storage: Aqueous solutions should be kept at 4°C. Expect <1% degradation over 24 hours at 4°C/pH 7.4, compared to potentially >5% at 25°C.
-
Avoid Protic Co-solvents: In acidic conditions, alcohols can participate in esterification/transesterification. Use DMSO or Acetonitrile if a co-solvent is needed.
References
-
Kinetics and mechanisms for the hydrolysis of benzoxazoles. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link][1][2][3][4][5]
-
Decarboxylation of 2-heteroaryl acetic acids. Source: Journal of Organic Chemistry (General mechanism reference for beta-heteroaryl acids). URL:[Link]
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl. (Proxy data for benzoxazole ring stability). Source: Journal of Agricultural and Food Chemistry. URL:[Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (Structural properties). Source: Global Research Online. URL:[Link]
Sources
- 1. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
Methodological & Application
Experimental protocol for testing benzoxazole derivatives' cytotoxicity
Application Note: AN-BZX-2025
Executive Summary & Pharmacophore Context
Benzoxazole derivatives represent a "privileged scaffold" in medicinal chemistry due to their structural similarity to adenine and guanine, allowing them to interact with distinct biological targets such as PI3K/mTOR kinases , Topoisomerase II , and EGFR [1, 2]. However, their inherent lipophilicity presents a significant challenge in in vitro assays: precipitation in aqueous media can lead to false negatives, while excessive solvent (DMSO) can induce non-specific toxicity.
This guide provides a validated workflow for evaluating the cytotoxic efficacy of benzoxazole derivatives. Unlike generic protocols, this document integrates solubility management with high-content screening to calculate the Selectivity Index (SI), ensuring that observed toxicity is mechanism-based rather than solvent-induced.
Phase I: Compound Management & Solubility Optimization
The Failure Point: Most benzoxazole cytotoxicity assays fail before the cells are even treated due to "micro-precipitation"—invisible aggregates that skew molarity.
Protocol: The "Intermediate Mother Plate" Method
Directly adding high-concentration DMSO stock to cell culture media often causes immediate crashing out of hydrophobic benzoxazoles.
-
Master Stock: Dissolve benzoxazole derivative in 100% sterile DMSO to 100 mM . Vortex and sonicate for 5 mins.
-
Intermediate Dilution (The Critical Step): Create a 1000x intermediate plate in 100% DMSO .
-
Example: If testing 100 µM final, prepare a 100 mM well in the intermediate plate.
-
-
Final Dosing: Transfer 0.1 µL from the intermediate DMSO plate to 100 µL of culture medium in the assay plate.
-
Result: Final DMSO concentration is exactly 0.1% , preventing solvent toxicity while maximizing solubility [3].
-
Phase II: Primary Screening (Metabolic Viability)
While ATP assays are more sensitive, the MTT assay remains the gold standard for benzoxazoles because these derivatives often target mitochondrial enzymes. A reduction in MTT signal correlates directly with the specific metabolic inhibition often induced by this class of drugs [4].
Experimental Workflow
Cell Lines:
-
Cancer Models: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).
-
Normal Controls (Required for SI): HEK293 (Kidney) or VERO (Epithelial) [5].[1]
Step-by-Step Protocol:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Edge Effect Control: Fill outer perimeter wells with sterile PBS, not cells, to prevent evaporation artifacts.
-
-
Treatment: Apply compounds using the "Intermediate Mother Plate" method (0.1% DMSO final).
-
Controls: Vehicle (0.1% DMSO), Positive (Doxorubicin 1 µM).
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 3–4 hours.
-
Note: Benzoxazoles may alter pH; if medium turns yellow/orange, ensure medium is buffered with HEPES.
-
-
Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Read Absorbance at 570 nm (reference 630 nm).
Data Visualization: Experimental Workflow
Figure 1: Integrated workflow ensuring solubility control (Intermediate Plate) prior to biological interrogation.
Phase III: Mechanism Validation (Flow Cytometry)
Cytotoxicity (MTT) does not distinguish between necrosis (rupture, inflammatory) and apoptosis (programmed, desired). Benzoxazoles typically induce apoptosis via the intrinsic mitochondrial pathway [6].
Annexin V / Propidium Iodide (PI) Protocol
Critical Consideration: Adherent cells (e.g., HeLa) can expose Phosphatidylserine (PS) due to trypsin damage, leading to false positives (Annexin V+).
-
Solution: Use Accutase instead of Trypsin for cell detachment [7].
-
Harvest: Collect supernatant (floating dead cells) AND adherent cells (detached via Accutase). Pool them.
-
Wash: Centrifuge (300 x g, 5 min) and wash 2x with cold PBS.
-
Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI .
-
Incubate: 15 min at RT in the dark.
-
Analyze: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
Data Analysis & Interpretation
Calculating the Selectivity Index (SI)
The SI is the definitive metric for drug safety. A benzoxazole derivative is considered a "hit" only if SI > 2.0 (ideally > 3.[1]0) [8].[2][3][4][5][6]
Formula:
Summary Data Table (Example)
| Compound ID | R-Group Subst.[7] | IC50 (MCF-7) [µM] | IC50 (HEK293) [µM] | SI Value | Mechanism (FACS) |
| BZX-01 | -H | 45.2 | 50.1 | 1.1 | Necrosis (Toxic) |
| BZX-04 | -NO2 | 5.4 | >100 | >18.5 | Late Apoptosis |
| Doxorubicin | (Control) | 0.8 | 2.4 | 3.0 | Apoptosis |
Mechanistic Pathway Visualization
Benzoxazoles often act by inhibiting the PI3K/Akt pathway or intercalating DNA, leading to mitochondrial dysfunction.
Figure 2: Putative mechanism of action for benzoxazole derivatives leading to apoptotic cell death.[1]
References
-
Akshitha, A., et al. (2021).[8] "Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review." IJRESM.
-
Li, et al. (2025). "Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles." Frontiers in Pharmacology.
-
Nobre, M. (2024).[5] "How to achieve a final concentration of 0.1% DMSO for MTT Assay?" ResearchGate Protocols.
-
Creative Diagnostics. "The MTT Assay: A Valuable Tool for Measuring Cell Viability."
-
Badisa, R.B., et al. (2009). "Selectivity Index (SI) Calculation in Cytotoxicity Studies." ResearchGate / Int J Mol Sci.[1]
-
Abcam. "Annexin V staining assay protocol for apoptosis."[1]
-
BD Biosciences. "Annexin V Staining of Adherent Cells for Flow Cytometry."
-
Al-Sheddi, E.S., et al. (2018). "Selectivity Index and Cytotoxicity of Doxorubicin." PMC - NIH.
Sources
- 1. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay [protocols.io]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
Application Note: Protocol for Monitoring Benzoxazole Synthesis by TLC
Introduction & Scope
Benzoxazoles are critical pharmacophores in medicinal chemistry, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Their synthesis typically involves the condensation of 2-aminophenol with aldehydes (oxidative cyclization) or carboxylic acids (acid-catalyzed dehydration).
Monitoring this reaction presents unique challenges due to the distinct polarity shift between the highly polar, hydrogen-bond-donating starting materials (2-aminophenol) and the lipophilic, aromatic benzoxazole product. This guide provides a standardized, self-validating TLC protocol designed to minimize false positives and ensure reaction completion.
Chemical Logic & Polarity Principles
To interpret the TLC plate correctly, one must understand the molecular changes occurring in the flask.
The Reaction Pathway
The synthesis generally proceeds in two phases:[2]
-
Condensation: 2-aminophenol attacks the carbonyl carbon (aldehyde/acid) to form an intermediate (Schiff base or hydroxy-amide).
-
Cyclization: Intramolecular ring closure eliminates water (and/or hydrogen), forming the benzoxazole core.
The Polarity Shift (The "Why" behind the Method)
-
Starting Material (SM): 2-Aminophenol contains two strong hydrogen-bond donors (-OH and -NH₂). It interacts strongly with the silica stationary phase, resulting in a low
. -
Intermediate: The Schiff base is less polar than the SM but may be unstable on acidic silica.
-
Product (P): The benzoxazole ring "locks" the heteroatoms into a conjugated aromatic system. It lacks the free -NH₂ and -OH protons (unless substituted). Consequently, it interacts less with silica and exhibits a significantly higher
.
Materials & Reagents
Mobile Phase Systems
-
System A (Standard): Hexanes : Ethyl Acetate (3:1)
-
Use: General monitoring for most aryl-benzoxazoles.
-
-
System B (Polar Substrates): Dichloromethane (DCM) : Methanol (95:5)
-
Use: If the benzoxazole product contains polar substituents (e.g., -NO₂, -OH).
-
-
Modifier: Triethylamine (Et₃N) - Add 1% if the 2-aminophenol "tails" or streaks on the plate.
Visualization Agents
-
UV Lamp (254 nm): Primary detection. Both SM and Product are aromatic and UV-active.
-
Ninhydrin Stain: Specific for primary amines.
-
Result: 2-aminophenol turns Red/Pink . Benzoxazole (no free amine) does not stain .
-
-
Ferric Chloride (
) Stain: Specific for phenols.-
Result: 2-aminophenol turns Violet/Blue . Benzoxazole (phenolic oxygen cyclized) does not stain .
-
Experimental Protocol
Step 1: Sampling & Mini-Workup (Crucial)
Direct spotting from the reaction mixture is discouraged if using Polyphosphoric Acid (PPA) or ionic liquids, as the viscous matrix distorts the solvent front.
-
Take a 50 µL aliquot of the reaction mixture.
-
Dispense into a small vial containing 0.5 mL Ethyl Acetate (EtOAc) and 0.5 mL saturated
(aq). -
Vortex/shake briefly.
-
Allow layers to separate. Spot the top organic layer.
Step 2: Plate Layout (The 3-Spot System)
Never rely on a 2-spot comparison. Use the "Co-spot" method to detect co-elution.
-
Lane 1: Pure Starting Material (SM) - (2-aminophenol reference)
-
Lane 2: Co-spot (50% SM + 50% Reaction Mixture)
-
Lane 3: Reaction Mixture (RM)
Step 3: Elution & Visualization[3]
-
Elute in System A until the solvent front reaches 1 cm from the top.
-
Dry the plate with a heat gun (essential to remove adsorbed solvents that quench fluorescence).
-
Visualize under UV (254 nm): Circle all spots with a pencil.
-
Stain (Optional but Recommended): Dip in Ninhydrin and heat. Look for the disappearance of the red/pink spot in Lane 3.
Data Interpretation & Decision Logic
The following table summarizes the expected
| Compound Class | Polarity | UV Active? | Ninhydrin Reaction | |
| 2-Aminophenol (SM) | High (H-bond donors) | 0.15 - 0.25 | Yes (Weak) | Positive (Pink/Red) |
| Aldehyde (Co-reactant) | Low to Medium | 0.60 - 0.80 | Yes | Negative |
| Schiff Base (Interm.) | Medium | 0.40 - 0.60 | Yes | Variable |
| Benzoxazole (Product) | Low (Lipophilic) | 0.50 - 0.75 | Yes (Strong) | Negative |
Visualization of the Workflow
The diagram below illustrates the synthesis pathway and the corresponding TLC monitoring logic.
Figure 1: Logical flow for monitoring benzoxazole synthesis. The disappearance of the polar 2-aminophenol spot is the primary indicator of completion.
Troubleshooting & Optimization
Issue 1: "The Starting Material isn't moving."
-
Cause: 2-aminophenol is highly polar and may stick to the baseline in non-polar solvents.
-
Solution: Increase mobile phase polarity to Hexane:EtOAc (1:1) or add 5% Methanol. If it still streaks, add 1% Triethylamine to deprotonate the amine.
Issue 2: "I see a new spot, but the SM isn't disappearing."
-
Cause: Stalled reaction (Schiff base formation without cyclization) or catalyst deactivation.
-
Solution:
-
Check the "Intermediate" region (
~0.5). -
If monitoring oxidative cyclization, add more oxidant (e.g.,
, DDQ, or air sparging) [1]. -
If acid-catalyzed, increase temperature or add fresh catalyst (e.g., PPA or
) [2].
-
Issue 3: "Dark baseline or streaking."
-
Cause: Oxidation of 2-aminophenol to quinone-imines (common in air).
-
Solution: This is background noise. Rely on the specific Ninhydrin stain to distinguish active amine SM from oxidized polymeric sludge.
References
-
RSC Advances (2023).
-
ACS Omega (2019).Synthesis of Benzoxazoles... Using a Brønsted Acidic Ionic Liquid Gel.
-
BenchChem.Technical Support Center: Troubleshooting Benzoxazole Synthesis.
-
Chemistry LibreTexts.
Sources
Application of Sodium 1,3-benzoxazol-2-ylacetate in Microbiology Research: A Technical Guide
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the benzoxazole ring system has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for investigating Sodium 1,3-benzoxazol-2-ylacetate in microbiological research. While specific data for this particular salt may be limited, this guide synthesizes established knowledge of the broader benzoxazole class to provide a robust framework for its evaluation.
Introduction to the Benzoxazole Scaffold: A Versatile Antimicrobial Core
Benzoxazoles are heterocyclic compounds that have demonstrated significant potential as antimicrobial agents.[2] Their derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5] The antimicrobial efficacy of benzoxazole derivatives is often attributed to substitutions at the 2 and 5 positions of the benzoxazole ring.[5]
The general structure of a benzoxazole consists of a benzene ring fused to an oxazole ring. The versatility of this core allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities.
Sodium 1,3-benzoxazol-2-ylacetate: Properties and Hypothesized Mechanism of Action
Sodium 1,3-benzoxazol-2-ylacetate is a salt derivative of the benzoxazole family. While specific studies on this compound are not extensively documented in publicly available literature, its chemical structure suggests it would be soluble in aqueous media, a desirable property for antimicrobial testing and potential therapeutic applications.
Based on studies of related benzoxazole derivatives, a plausible mechanism of action for Sodium 1,3-benzoxazol-2-ylacetate could involve the inhibition of essential bacterial enzymes. One such target identified for other benzoxazole compounds is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[6] By inhibiting this enzyme, the compound could effectively halt bacterial proliferation. Another potential mechanism could be the disruption of the bacterial cell membrane's integrity and function, a common mode of action for many antimicrobial agents due to their lipophilic character.[7]
The following diagram illustrates a hypothesized mechanism of action targeting DNA gyrase:
Caption: Hypothesized mechanism of action of Sodium 1,3-benzoxazol-2-ylacetate.
Experimental Protocols for Antimicrobial Evaluation
To rigorously assess the antimicrobial potential of Sodium 1,3-benzoxazol-2-ylacetate, a series of standardized in vitro assays should be performed. The following protocols are based on established methodologies for testing novel antimicrobial compounds.[8][9][10]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.
Materials:
-
Sodium 1,3-benzoxazol-2-ylacetate
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Compound Stock Solution: Prepare a stock solution of Sodium 1,3-benzoxazol-2-ylacetate in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (inoculum with a known antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take an aliquot from the wells that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at the optimal temperature for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.
Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test microorganism
-
Sterile cork borer or pipette tip
Protocol:
-
Prepare Agar Plates: Prepare a lawn of the test microorganism by evenly swabbing an overnight culture onto the surface of the agar plate.[11]
-
Create Wells: Use a sterile cork borer to create wells in the agar.
-
Add Compound: Add a known concentration of the Sodium 1,3-benzoxazol-2-ylacetate solution to each well. A solvent control should also be included.
-
Incubation: Incubate the plates at the optimal temperature for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[11]
The following diagram illustrates the general workflow for antimicrobial susceptibility testing:
Caption: General workflow for antimicrobial susceptibility testing.
Data Presentation and Interpretation
For clear and comparative analysis, quantitative data such as MIC and MBC values should be summarized in a tabular format.
| Microorganism | Gram Stain | MIC (µg/mL) of Sodium 1,3-benzoxazol-2-ylacetate | MBC (µg/mL) of Sodium 1,3-benzoxazol-2-ylacetate | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-positive | Vancomycin | |||
| Bacillus subtilis | Gram-positive | Ampicillin | |||
| Escherichia coli | Gram-negative | Ciprofloxacin | |||
| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin | |||
| Candida albicans | Fungal | Fluconazole | |||
| Aspergillus niger | Fungal | Amphotericin B |
Conclusion and Future Directions
Sodium 1,3-benzoxazol-2-ylacetate, as a member of the promising benzoxazole class of compounds, warrants thorough investigation for its potential antimicrobial properties. The protocols detailed in this guide provide a comprehensive framework for its initial in vitro evaluation. Positive results from these assays would justify further studies, including time-kill kinetic assays, biofilm inhibition studies, and investigations into its precise mechanism of action. Ultimately, the exploration of novel chemical entities like Sodium 1,3-benzoxazol-2-ylacetate is a critical step in the global effort to combat the growing threat of antimicrobial resistance.
References
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science Publishers. (2022, August 1). Retrieved February 3, 2026, from [Link]
-
Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.). Retrieved February 3, 2026, from [Link]
-
(PDF) Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. (n.d.). Retrieved February 3, 2026, from [Link]
-
Mechanisms of Antibacterial Action of Three Monoterpenes - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Novel Benzoxazoles - ResearchGate. (2025, August 9). Retrieved February 3, 2026, from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved February 3, 2026, from [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12). Retrieved February 3, 2026, from [Link]
-
(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PubMed. (2022, April 8). Retrieved February 3, 2026, from [Link]
-
Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]
-
Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.). Retrieved February 3, 2026, from [Link]
-
Antimicrobial Peptides: Methods and Protocols - ResearchGate. (2025, August 10). Retrieved February 3, 2026, from [Link]
-
Mechanism of Action of NB2001 and NB2030, Novel Antibacterial Agents Activated by β-Lactamases - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]
-
Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures | ACS Infectious Diseases - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]
-
A novel bioinformatic method for the identification of antimicrobial peptides in metagenomes | Journal of Applied Microbiology | Oxford Academic. (n.d.). Retrieved February 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: A Comprehensive Guide to Assessing Biofilm Inhibition by Sodium 1,3-benzoxazol-2-ylacetate
Introduction: The Challenge of Bacterial Biofilms and the Promise of Benzoxazole Derivatives
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which creates a formidable barrier against conventional antimicrobial agents and the host immune system.[1][2][3] This inherent resistance contributes significantly to the persistence of chronic infections, making biofilm formation a major challenge in clinical and industrial settings. The development of novel anti-biofilm agents is, therefore, a critical frontier in drug discovery.
Among the promising candidates are derivatives of the benzoxazole scaffold. These heterocyclic compounds have demonstrated a broad spectrum of biological activities, including antimicrobial effects.[4][5][6] Recent research has illuminated a particularly compelling mechanism of action for some benzoxazole derivatives: the inhibition of quorum sensing (QS).[7][8] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms.[9][10][11] By interfering with QS signaling, these compounds can disrupt the formation of biofilms without directly killing the bacteria, a strategy that may reduce the selective pressure for the development of resistance.[7][9]
This application note provides a detailed, multi-faceted protocol for assessing the biofilm inhibition potential of Sodium 1,3-benzoxazol-2-ylacetate, a representative of this promising class of compounds. We will delve into robust methodologies for quantifying both the total biofilm biomass and the viability of the embedded bacteria, providing researchers with a comprehensive toolkit to evaluate the efficacy of this and other potential anti-biofilm agents.
Expertise & Experience: A Multi-Assay Approach for a Complete Picture
A single assay is rarely sufficient to fully characterize the anti-biofilm activity of a compound. A reduction in biofilm mass, for instance, could be due to the inhibition of bacterial growth, a decrease in matrix production, or the disruption of the mature biofilm. Therefore, a multi-assay approach is essential for a comprehensive understanding. This protocol integrates three key methodologies:
-
Crystal Violet Staining: This is the foundational assay for quantifying the total biofilm biomass, including live and dead cells, and the extracellular matrix.[12][13] Its simplicity and high-throughput nature make it an excellent primary screen.
-
Resazurin Viability Assay: This assay provides a measure of the metabolic activity of the cells within the biofilm, offering insights into whether the compound is killing the bacteria or simply inhibiting their growth or attachment.[14]
-
Confocal Laser Scanning Microscopy (CLSM): CLSM allows for the direct visualization of the biofilm's three-dimensional structure and can be used with fluorescent dyes to differentiate between live and dead cells, providing qualitative and quantitative data on the compound's effect on biofilm architecture.
By combining these approaches, researchers can dissect the specific anti-biofilm mechanism of Sodium 1,3-benzoxazol-2-ylacetate, distinguishing between bactericidal, bacteriostatic, and matrix-disrupting effects.
Trustworthiness: A Self-Validating System for Reproducible Results
The reliability of biofilm assays hinges on meticulous technique and the inclusion of appropriate controls. This protocol is designed as a self-validating system to ensure the trustworthiness of the generated data. Key elements include:
-
Standardized Inoculum: The protocol begins with the preparation of a standardized bacterial inoculum to ensure consistency across experiments.
-
Appropriate Controls: The inclusion of negative (untreated) and positive (a known biofilm inhibitor or antibiotic) controls is critical for validating the assay and providing a benchmark for the test compound's activity.
-
Addressing the "Edge Effect": In microtiter plate-based assays, the outer wells are prone to evaporation, which can lead to artifacts. This protocol mitigates the "edge effect" by recommending that the peripheral wells be filled with sterile water or saline.[15]
-
Planktonic Growth Assessment: It is crucial to determine the Minimum Inhibitory Concentration (MIC) of the compound against planktonic bacteria. This allows for the differentiation of true anti-biofilm activity from simple growth inhibition. The guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing should be followed for this purpose.[16][17]
Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing the biofilm inhibition properties of Sodium 1,3-benzoxazol-2-ylacetate. The protocols are designed for use with common biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.
Preparation of Bacterial Inoculum and Test Compound
1.1. Bacterial Culture Preparation:
-
Inoculate a single colony of the desired bacterial strain (e.g., P. aeruginosa PAO1 or S. aureus ATCC 25923) into 5 mL of Tryptic Soy Broth (TSB).
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The following day, dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.1. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
1.2. Test Compound Preparation:
-
Prepare a stock solution of Sodium 1,3-benzoxazol-2-ylacetate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Prepare serial dilutions of the stock solution in TSB to achieve the desired final concentrations for the assay. Ensure the final concentration of the solvent does not affect bacterial growth (typically ≤1% v/v).
Biofilm Inhibition Assay: Crystal Violet Method
This assay quantifies the total biofilm biomass.
2.1. Plate Setup:
-
In a sterile 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the serially diluted Sodium 1,3-benzoxazol-2-ylacetate to the corresponding wells.
-
Include the following controls:
-
Negative Control: 100 µL of bacterial culture + 100 µL of TSB with the same concentration of solvent used for the test compound.
-
Blank Control: 200 µL of sterile TSB.
-
Positive Control (Optional): 100 µL of bacterial culture + 100 µL of a known biofilm inhibitor.
-
-
To mitigate the "edge effect," fill the peripheral wells of the plate with 200 µL of sterile distilled water.[15]
2.2. Incubation:
-
Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
2.3. Crystal Violet Staining:
-
Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.[18]
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
Invert the plate and allow it to dry completely.
2.4. Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[18]
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.
2.5. Data Analysis: Calculate the percentage of biofilm inhibition using the following formula[19]: % Inhibition = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100
Biofilm Viability Assay: Resazurin Method
This assay assesses the metabolic activity of the cells within the biofilm.
3.1. Biofilm Formation:
-
Follow steps 2.1 and 2.2 of the Crystal Violet Method to grow biofilms in the presence of the test compound.
3.2. Resazurin Staining:
-
After incubation, carefully remove the planktonic cells.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Prepare a resazurin solution (e.g., 0.01% w/v in PBS).
-
Add 200 µL of the resazurin solution to each well, including controls.
-
Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.
3.3. Quantification:
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
3.4. Data Analysis: Compare the fluorescence intensity of the treated wells to the untreated control wells to determine the effect on cell viability.
Biofilm Structure Analysis: Confocal Laser Scanning Microscopy (CLSM)
CLSM provides a visual assessment of the biofilm's three-dimensional structure and cell viability.
4.1. Biofilm Growth on Specific Surfaces:
-
Grow biofilms on suitable surfaces for microscopy, such as glass-bottom dishes or chamber slides, following the same procedure as in step 2.1.
4.2. Fluorescent Staining:
-
After the incubation period, gently wash the biofilms with PBS.
-
Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
4.3. Imaging:
-
Visualize the stained biofilms using a confocal laser scanning microscope.
-
Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
4.4. Image Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[12]
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Hypothetical Biofilm Inhibition Data for Sodium 1,3-benzoxazol-2-ylacetate against P. aeruginosa
| Concentration (µg/mL) | Mean OD₅₉₅ (Crystal Violet) | % Biofilm Inhibition | Mean Fluorescence (Resazurin) | % Viability Reduction |
| 0 (Control) | 1.250 | 0% | 8500 | 0% |
| 10 | 0.950 | 24% | 8300 | 2.4% |
| 50 | 0.500 | 60% | 7900 | 7.1% |
| 100 | 0.250 | 80% | 7500 | 11.8% |
| 200 | 0.150 | 88% | 3500 | 58.8% |
Interpretation of Hypothetical Data:
-
At lower concentrations (10-100 µg/mL), Sodium 1,3-benzoxazol-2-ylacetate significantly reduces biofilm biomass (as shown by the crystal violet assay) with only a minor impact on cell viability (as indicated by the resazurin assay). This suggests a primary mechanism of inhibiting biofilm formation (e.g., by interfering with attachment or matrix production, consistent with quorum sensing inhibition) rather than direct killing of the bacteria.
-
At the highest concentration (200 µg/mL), a more substantial decrease in viability is observed, indicating that at higher doses, the compound may also exhibit some bactericidal activity.
-
CLSM imaging would further elucidate these findings, potentially showing a less dense and structurally compromised biofilm at lower concentrations and a higher proportion of dead cells at the highest concentration.
Visualizing the Workflow and Mechanism
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Experimental Workflow
Caption: Experimental workflow for assessing biofilm inhibition.
Proposed Mechanism of Action: Quorum Sensing Inhibition
Caption: Inhibition of quorum sensing by Sodium 1,3-benzoxazol-2-ylacetate.
References
-
Zhang, P., Ma, Y., Wang, Y., Dong, E., & Ma, S. (2024). Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect. Journal of Medicinal Chemistry, 67(7), 5721–5743. [Link]
-
Krawiecka, M., Kuran, B., Kossakowski, J., Kierzkowska, M., Młynarczyk, G., Cieślak, M., Kaźmierczak-Barańska, J., Królewska, K., & Dobrowolski, M. A. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245–253. [Link]
-
Balasubramanian, D., et al. (2021). Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections. Frontiers in Microbiology, 12, 676458. [Link]
-
Azeredo, J., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Frontiers in Microbiology, 8, 1093. [Link]
-
Callahan, J. E., & Castaldi, M. J. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education, 38. [Link]
-
Verderosa, A. D., et al. (2019). Intercalated bacterial biofilms are intrinsic internal components of calcium-based kidney stones. Proceedings of the National Academy of Sciences, 116(51), 25494-25503. [Link]
-
Fu, L., et al. (2016). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 124, 647-656. [Link]
-
Latimer, J. (2015). How can I assess biofilm formation by crystal violet binding assay?. ResearchGate. [Link]
-
Al-Ajeeli, M. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Journal of Visualized Experiments, (193), e65103. [Link]
-
Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100. CLSI. [Link]
-
Coenye, T., & Bjarnsholt, T. (2022). Biofilm antimicrobial susceptibility testing: where are we and where could we be going?. Journal of Clinical Microbiology, 60(3), e00162-21. [Link]
-
LaSarre, B., & Federle, M. J. (2013). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Current Opinion in Microbiology, 16(2), 187-194. [Link]
-
Christeyns. (2021). Components and functions of the bacterial biofilms' matrix. [Link]
-
Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-53. [Link]
-
Ciofu, O., & Tolker-Nielsen, T. (2019). Inhibition of Bacterial Biofilm Formation. Cold Spring Harbor Perspectives in Medicine, 9(9), a034298. [Link]
-
Khan, R., et al. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. Molecules, 27(19), 6542. [Link]
-
Onkol, T., et al. (2008). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Journal of the Faculty of Pharmacy of Ankara University, 37(1), 15-26. [Link]
-
O'Toole, G. A. (2011). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology, 22(1), 1B.1.1-1B.1.8. [Link]
-
Peeters, E., Nelis, H. J., & Coenye, T. (2008). A Method for Quantitative Determination of Biofilm Viability. Journal of Microbiological Methods, 72(2), 157-165. [Link]
-
Kalia, V. C. (2013). Quorum sensing inhibitors: an overview. Biotechnology Advances, 31(2), 224-245. [Link]
-
Pompilio, A., et al. (2021). Mechanisms of Biofilm Inhibition and Degradation by Antimicrobial Peptides. International Journal of Molecular Sciences, 22(16), 8718. [Link]
-
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing. 27th ed. CLSI. [Link]
-
Kumar, D., et al. (2012). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. Trade Science Inc. [Link]
-
Zhang, Y. (2018). The use of quorum quenching enzymes and quorum sensing inhibitors to combat Pseudomonas aeruginosa and Acinetobacter baumannii biofilm-related infections. ResearchGate. [Link]
-
Rabin, N., et al. (2015). Agents that inhibit bacterial biofilm formation. Future Medicinal Chemistry, 7(5), 647-671. [Link]
-
Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition, CLSI. Scientific Research Publishing. [Link]
-
Srinivasan, R., et al. (2017). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. bioRxiv. [Link]
-
Bio-protocol. (n.d.). Crystal violet assay. [Link]
-
Francolini, I., & Donelli, G. (2010). An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. Journal of Applied Microbiology, 109(5), 1429-1441. [Link]
-
Li, Y., et al. (2023). Biofilm's Characteristics and Ways to Inhibit. BIO Web of Conferences, 59, 01004. [Link]
-
Roy, R., et al. (2021). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology, 12, 642327. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI. [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. [Link]
-
Roy, R., et al. (2018). Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections. Frontiers in Microbiology, 9, 1124. [Link]
Sources
- 1. christeyns.com [christeyns.com]
- 2. scispace.com [scispace.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review [mdpi.com]
- 11. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 12. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ableweb.org [ableweb.org]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. nih.org.pk [nih.org.pk]
- 18. static.igem.org [static.igem.org]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Benzoxazole Synthesis Optimization
Topic: Troubleshooting Low Yield in Benzoxazole Synthesis
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Introduction: The "Yield Trap" in Benzoxazole Construction
Benzoxazoles are privileged scaffolds in drug discovery, found in antitumor agents (e.g., UK-1), antimicrobials, and fluorescent probes.[1][2][3] However, their synthesis is deceptively simple. While the disconnection is obvious (condensation of 2-aminophenol with a carbon electrophile), the execution is often plagued by oxidative degradation , stalled cyclization , and purification losses .
This guide bypasses generic advice to address the specific mechanistic failure points that result in "black tar" or 10-20% yields.
Module 1: The Starting Material Integrity Check
Symptom: The reaction mixture turns black/dark brown immediately upon mixing or mild heating. Yield is <30%.
Root Cause: Oxidative Oligomerization of 2-Aminophenol. 2-Aminophenols are highly susceptible to air oxidation, forming quinone imines which rapidly polymerize. If your starting material is dark brown/black, your stoichiometry is compromised before you begin.
Troubleshooting Protocol:
-
Q: Can I use dark 2-aminophenol if I increase the equivalents?
-
A: No. The oxidation byproducts act as radical initiators and scavengers, often poisoning metal catalysts or promoting side reactions.
-
-
Corrective Action:
-
Recrystallization: Dissolve the impure aminophenol in boiling water containing a pinch of sodium dithionite (Na2S2O4) or sodium bisulfite. The reducing agent reverses minor oxidation. Filter hot, then cool to crystallize.
-
Salt Formation: If the free base is unstable, convert it to the HCl salt immediately. The hydrochloride salt is shelf-stable and resistant to oxidation. Release the free base in situ only when needed.
-
Module 2: Acid-Catalyzed Condensation (Carboxylic Acid Route)
Symptom: TLC shows consumption of starting material but multiple spots; NMR shows a mixture of "Open" Amide and "Closed" Benzoxazole.
Root Cause: Inefficient Water Removal (Equilibrium Stalling). The reaction proceeds in two steps: (1) Amide formation and (2) Dehydrative cyclization. Step 2 is endothermic and entropy-driven but inhibited by water.
Troubleshooting Protocol:
-
Q: I am refluxing in toluene with p-TsOH but the cyclization is incomplete. Why?
-
A: Toluene reflux (110°C) is often insufficient to drive the cyclization of sterically hindered or electron-deficient amides.
-
-
The "Gold Standard" Fix: Polyphosphoric Acid (PPA) Melt.
-
Why: PPA acts as both the solvent and a potent dehydrating agent. It creates a "water-starved" environment that forces ring closure.
-
Critical Parameter: Temperature must often exceed 140°C . Below this, you mostly form the ester/amide intermediate.
-
Alternative: For temperature-sensitive substrates, use Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid) which is less viscous and effective at lower temperatures (80-100°C).
-
Module 3: Oxidative Cyclization (Aldehyde Route)
Symptom: Formation of the Schiff base (imine) is quantitative, but conversion to benzoxazole is low.
Root Cause: Incompatible Oxidant or Steric Inhibition. The mechanism requires the oxidation of the aminal intermediate (formed after ring closure of the Schiff base). If the oxidant is too weak or the ring closure is sterically disfavored, the reaction stalls at the imine.
Troubleshooting Protocol:
-
Q: I am using air (O2) as the oxidant. Why is it so slow?
-
A: Air oxidation is "green" but kinetically slow without a catalyst (e.g., TEMPO, Metal-Salen).
-
-
The "Sulfur" Fix:
-
Recent optimization studies suggest using elemental sulfur (S8) as an oxidant in DMSO. It is robust, tolerates functional groups better than DDQ, and avoids the explosion risks of high-pressure O2.
-
-
Mechanism Visualization:
Figure 1: The oxidative cyclization pathway. Note that the "Ring Closure" step is an equilibrium that must be trapped by the subsequent oxidation.
Module 4: Metal-Catalyzed Intramolecular O-Arylation
Symptom: Starting material (o-haloanilide) is recovered unreacted, or dehalogenation occurs.
Root Cause: Ligand Mismatch or Catalyst Poisoning. This route (e.g., from o-bromoanilides) typically uses Copper(I). The active catalytic species is often a Cu-Ligand complex that is sensitive to the base used.
Troubleshooting Protocol:
-
Q: Can I use K2CO3 with CuI?
-
A: Yes, but Cs2CO3 is often superior due to the "Cesium Effect" (higher solubility in organic solvents and looser ion pairing).
-
-
Ligand Selection:
-
For o-bromo/iodo substrates: 1,10-Phenanthroline or L-Proline are standard.
-
For o-chloro substrates (unreactive): You need stronger ligands like DMEDA (dimethylethylenediamine).
-
-
Solvent: While DMF/DMSO are standard, water has recently been proven effective for Cu-catalyzed O-arylation, often providing cleaner profiles due to the "hydrophobic effect" accelerating the reaction.
Module 5: Purification & Isolation (The "Hidden" Yield Loss)
Symptom: Crude NMR looks good (>80% pure), but column chromatography yields <50%.
Root Cause: Silica Gel Interaction (Streaking/Decomposition). Benzoxazoles are weak bases (pKa of conjugate acid ~1-2). They can interact with the acidic silanol groups on silica gel, causing severe tailing (streaking) or even acid-catalyzed hydrolysis back to the aminophenol on the column.
Troubleshooting Protocol:
-
The "Triethylamine" Fix:
-
Pre-treat the Silica: Slurry the silica in your eluent + 1-2% Triethylamine (Et3N) .
-
Eluent Modifier: Add 1% Et3N to your running solvent. This neutralizes the acidic sites on the silica.
-
-
Alternative: Use Alumina (Neutral) instead of silica gel for purification.
Comparative Data: Method Selection Matrix
| Method | Substrate Scope | Typical Yield | Key Failure Mode | Best for... |
| PPA Condensation | Acid-stable, non-volatile | 70-95% | Charring at >150°C | Simple alkyl/aryl benzoxazoles |
| Oxidative (Aldehyde) | Sensitive functional groups | 60-85% | Stalled imine (weak oxidant) | Accessing 2-substituted derivatives from aldehydes |
| Cu-Catalyzed | Aryl halides available | 80-95% | Catalyst poisoning | Complex scaffolds where ring closure is difficult |
Experimental Protocols
Protocol A: Polyphosphoric Acid (PPA) Mediated Synthesis (High Robustness)
Best for simple 2-aryl/alkyl benzoxazoles.
-
Mix: In a round-bottom flask, combine 2-aminophenol (1.0 equiv) and the carboxylic acid (1.0 equiv).
-
Solvent: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of substrate).
-
Heat: Stir mechanically (PPA is viscous). Heat to 140–160°C for 4–6 hours. Note: Monitor by TLC. If the intermediate amide persists, raise temp to 180°C.
-
Quench: Cool to ~80°C. Pour the syrup slowly into crushed ice/water with vigorous stirring.
-
Isolate: Neutralize the aqueous slurry with NaHCO3 or NH4OH to pH 8. The product usually precipitates as a solid. Filter and wash with water.
Protocol B: Green Oxidative Cyclization (Sulfur-Mediated)
Best for aldehyde substrates and mild conditions.
-
Mix: Combine 2-aminophenol (1.0 mmol), aldehyde (1.0 mmol), and elemental sulfur (S8) (3.0 mmol) in DMSO (2 mL).
-
Catalyst: Add a catalytic amount of Na2S·5H2O (0.1 mmol) (optional, accelerates reaction).
-
Heat: Stir at 70–80°C for 12–16 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.
-
Purify: Flash chromatography (remember the Et3N tip!).
Troubleshooting Decision Tree
Figure 2: Systematic troubleshooting workflow for benzoxazole synthesis failures.
References
-
Nguyen, T. B., et al. (2020).[3] "Elemental sulfur as a reaction promoter: synthesis of benzoxazoles from 2-aminophenols and aldehydes."[4] Organic Letters, 22(1), 123-127.
-
Tang, Y., et al. (2020).[3] "Efficient Cu-catalyzed intramolecular O-arylation for synthesis of benzoxazoles in water." RSC Advances, 10, 14317-14321.
-
Soni, S., et al. (2023).[4] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 13, 25219-25240.
-
University of Rochester. (n.d.). "Tips for Flash Column Chromatography: Deactivating Silica Gel." Department of Chemistry Technical Guides.
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Technical Support Center: Benzoxazole Synthesis & Purification
Topic: Common Byproducts in Benzoxazole Synthesis and Their Removal Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction: The "Black Tar" & The "Stuck" Intermediate
Welcome to the Technical Support Center. If you are here, you are likely facing one of two scenarios: your reaction mixture has turned into an intractable black sludge, or your LC-MS shows a persistent peak that is either +2 or +18 mass units higher than your target.
Benzoxazole synthesis, while chemically versatile, hinges on the delicate reactivity of 2-aminophenol . This precursor is amphoteric, oxidation-prone, and capable of stalling at stable intermediates. This guide deconstructs these failure modes and provides chemically grounded protocols for recovery.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: The Oxidative Failure
User Question: "My reaction mixture turned dark brown/black almost immediately upon heating. The yield is low, and the product is difficult to crystallize."
Technical Diagnosis: You are experiencing oxidative polymerization of 2-aminophenol . 2-Aminophenol is highly susceptible to air oxidation, forming quinone imines . These species rapidly polymerize into dark, insoluble tars that trap your product. This is most common in basic conditions or when using old starting material.
Corrective Protocol:
-
Pre-Check: Inspect your 2-aminophenol.[1][2] If it is dark brown/purple, it must be recrystallized (EtOH/charcoal) or sublimed before use.
-
Inertion: Rigorously degas solvents. Run the reaction under Argon/Nitrogen.
-
The "Bisulfite" Rescue: If the crude product is dark:
-
Dissolve the crude residue in Ethyl Acetate.[3]
-
Wash with a 10% Sodium Metabisulfite (Na₂S₂O₅) solution. This reduces quinone impurities to water-soluble hydroquinones or sulfonated adducts.
-
Issue 2: The "Stuck" Intermediate (+18 or +2 Mass)
User Question: "LC-MS shows a major peak with a mass of [M+18] or [M+2] relative to my desired benzoxazole. Extended heating isn't helping."
Technical Diagnosis: Your reaction has stalled at the ring-closure step. The identity depends on your synthetic route:
-
Route A (Aldehyde + Oxidant): Mass [M+2] indicates the Schiff Base (Imine) . The oxidative cyclization step has failed.
-
Route B (Carboxylic Acid/Acid Chloride): Mass [M+18] indicates the Open-Chain Hydroxyamide . The dehydration step has failed.
Corrective Protocol:
| Intermediate Type | Cause | Solution |
| Schiff Base (M+2) | Insufficient oxidant strength or catalyst deactivation. | Add Oxidant: Add 1.1 eq of DDQ or MnO₂. Aerobic: If using air/O₂, switch to pure O₂ balloon or add a Cu(II) catalyst. |
| Hydroxyamide (M+18) | Water is not being removed (equilibrium issue). | Dean-Stark: Use toluene/xylene and a trap to physically remove water. Chemical: Add PPE (Polyphosphate Ester) or MSA (Methanesulfonic Acid). |
Part 2: Reaction Pathways & Failure Points (Visualized)
The following diagram maps the critical divergence points where byproducts are generated.
Caption: Fig 1. Mechanistic pathways showing the divergence between successful cyclization (Green) and common stall points (Yellow) or degradation (Black).
Part 3: Purification Protocols
Benzoxazoles are weak bases (pKa of conjugate acid ~0.8 – 1.5). This low basicity allows for a specific "Acid/Base" washing trick, but caution is required: strong acids (1M HCl) can protonate the benzoxazole and drag it into the aqueous layer.
Protocol A: The "Amphoteric Wash" (Removing 2-Aminophenol)
Best for: Removing unreacted starting material from crude reaction mixtures.
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk with basic washes).
-
Base Wash (Targeting Phenol):
-
Water Wash: Wash 1x with distilled water to remove residual base.
-
Brine/Dry: Wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Recrystallization Matrix
Best for: Final polishing of solid products.
| Solvent System | Applicability | Notes |
| Ethanol (Hot) | General Purpose | Most 2-arylbenzoxazoles crystallize as needles upon cooling. |
| EtOH : Water (9:1) | Polar Derivatives | Add water dropwise to hot EtOH solution until turbid, then cool. |
| Heptane / Toluene | Lipophilic / Non-polar | Good for alkyl-substituted benzoxazoles. |
Part 4: Purification Decision Tree
Use this logic flow to determine the correct workup for your specific impurity profile.
Caption: Fig 2. Decision matrix for selecting the appropriate purification method based on physical state and impurity type.
References
-
Soni, S., et al. (2023).[6] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 13, 24093-24111.[6]
-
BenchChem Technical Support. (2025). "A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol." BenchChem Application Notes.
-
Lester, R. P., & Camp, J. E. (2013).[1] "Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents." ACS Sustainable Chemistry & Engineering, 1(5), 545-548.[1]
-
Organic Chemistry Portal. "Benzoxazole Synthesis: Recent Literature and Methods."
-
University of Massachusetts Amherst. "Recrystallization Guide: Solvents and Techniques." Organic Chemistry Lab Manual.
Sources
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of benzoxazole compounds for in vitro assays
Subject: Improving aqueous solubility of benzoxazole derivatives for in vitro biological assays. Ticket ID: BZX-SOL-001 Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division.[1]
Introduction: The "Brick Dust" Challenge
Welcome to the technical support center. You are likely here because your benzoxazole compounds are precipitating when added to cell culture media or enzymatic buffers, resulting in erratic IC50 data or false negatives.
The Root Cause:
The benzoxazole scaffold is planar and aromatic, facilitating strong
This guide moves beyond simple "add more DMSO" advice, which often kills cells before it dissolves the compound. We will focus on Kinetic Solubility optimization—keeping the compound in solution long enough to interact with the biological target.
Module 1: The "Solvent Shift" Protocol
Issue: "My compound precipitates immediately when I pipette the DMSO stock into the assay buffer."
Diagnosis: You are experiencing Solvent Shock . Dropping 10 mM DMSO stock directly into an aqueous buffer causes a rapid change in polarity. The compound molecules aggregate faster than they can disperse.
Solution: Use an Intermediate Dilution Step to lower the free energy barrier of mixing.
Protocol: Serial Intermediate Dilution
Do not dilute directly from 100% DMSO to 0.5% DMSO. Use this "stepping down" method:
-
Start: 10 mM Stock (100% DMSO).
-
Intermediate: Dilute 1:20 into a compatible co-solvent vehicle (e.g., 50% DMSO / 50% Buffer or PEG400) to create a 500 µM working solution.
-
Why? This creates a hydration shell around the molecule more gradually.
-
-
Final: Dilute the Intermediate 1:50 into the final Assay Buffer.
-
Result: 10 µM compound in 1% DMSO (or lower, depending on steps).
-
Visualization: Solvent Shift Workflow
Figure 1: The "Solvent Shift" workflow prevents rapid aggregation by gradually introducing water to the hydrophobic benzoxazole molecules.
Module 2: Advanced Solubilization Strategies
Issue: "Intermediate dilution didn't work. It still crashes out at 10 µM."[1]
Diagnosis: The compound's thermodynamic solubility is too low for the assay buffer. You need a solubility enhancer that does not interfere with biological membranes.
Strategy A: Cyclodextrins (The Gold Standard)
For benzoxazoles, Hydroxypropyl-
-
Protocol: Prepare your assay buffer with 0.5% to 5% (w/v) HP-
-CD . -
Advantage: Unlike surfactants (Tween/Triton), cyclodextrins rarely lyse cells or denature enzymes at these concentrations.
-
Caution: Check if your target binding site is hydrophobic; rarely, the CD can sequester the drug away from the target (assay interference).
Strategy B: Non-Ionic Surfactants
If cyclodextrins fail, use non-ionic surfactants, but strict limits apply to avoid assay interference.
Solubility Enhancer Compatibility Table
| Additive | Recommended Conc. | Mechanism | Risk Profile |
| DMSO | < 0.5% (Cells)< 2% (Enzymes) | Co-solvent | High toxicity to sensitive cells (e.g., neurons) [4].[1] |
| HP- | 0.5% – 5% | Inclusion Complex | Low.[1] Best for hydrophobic heterocycles like benzoxazoles [5]. |
| Tween 80 | < 0.01% | Micelle formation | Medium.[1] Can disrupt cell membranes or cause foam in liquid handling. |
| PEG 400 | 1% – 5% | Co-solvent | Low.[1] Good intermediate solvent, but high viscosity can affect pipetting. |
Module 3: Troubleshooting & Quality Control
Issue: "My dose-response curve is flat, or I see random spikes in activity."
Diagnosis: You likely have micro-precipitation . The compound is floating as invisible particles, causing "Pan-Assay Interference" (PAINS) via light scattering or non-specific protein adsorption.
Detection Method: The Nephelometry Check
Before running your biological assay, run a "Dummy Plate" (compound + buffer, no cells/enzyme).
-
Measure Absorbance: Read OD at 650 nm (or any non-absorbing wavelength for your compound).
-
Threshold: An OD > 0.05 typically indicates turbidity (precipitation).
-
Dynamic Light Scattering (DLS): If available, DLS is the definitive test to detect nanometer-scale aggregates [6].
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing and resolving solubility-driven assay failures.
Frequently Asked Questions (FAQs)
Q: Can I acidify the buffer to protonate the benzoxazole nitrogen? A: Generally, no . The pKa of the benzoxazole nitrogen is very low (~0.5) [2]. You would need a pH < 2 to protonate it effectively, which is incompatible with most biological assays. Unless you have a basic side chain (e.g., an amino group attached to the ring), pH adjustment is ineffective for the core scaffold.
Q: Why does my compound work in enzymatic assays but fail in cell assays?
A: Enzymatic assays often tolerate higher DMSO concentrations (up to 2-5%) and lack lipid membranes. Cell assays usually require DMSO < 0.5% to avoid cytotoxicity [4]. The lower solvent capacity in the cell media causes the "brick dust" benzoxazole to crash out. Switch to the HP-
Q: Is "Kinetic Solubility" the same as "Thermodynamic Solubility"? A: No.
-
Kinetic Solubility: How much stays in solution temporarily after rapid dilution from DMSO (relevant for screening).
-
Thermodynamic Solubility: The concentration at equilibrium in the presence of solid compound (relevant for formulation).[3]
-
Tip: In screening, we optimize for Kinetic Solubility . We just need it to stay dissolved for the 1–24 hour duration of the assay [6].
References
-
FooDB. (2025). Benzoxazole: Chemical Properties and Solubility Profile. Available at: [Link]
-
Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
-
Mura, P. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI Pharmaceutics. Available at: [Link][4]
-
Shapiro, A. B., et al. (2022). DMSO tolerance in cell-based assays vs enzymatic assays. ResearchGate. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Di, L., & Kerns, E. H. (2015). Kinetic vs Thermodynamic Solubility in Drug Discovery. WuXi AppTec / American Pharmaceutical Review. Available at: [Link]
Sources
Technical Support Center: Benzoxazole Permeability Optimization
The following guide is structured as a Technical Support Center resource, designed to troubleshoot and resolve cell permeability issues specifically for benzoxazole-based compounds.
Ticket ID: BZX-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division
Executive Summary: The "Benzoxazole Paradox"
User Issue: "My benzoxazole derivatives show nanomolar potency in enzymatic assays but fail in cell-based assays. Caco-2 recovery is low, and PAMPA data is inconsistent."
Root Cause Analysis:
Benzoxazole derivatives often suffer from the "Brick Dust" phenomenon. The planar, aromatic nature of the benzoxazole core facilitates strong
Diagnostic & Troubleshooting (The "Why")
Q1: Is my compound impermeable or just insoluble?
Diagnosis: If your compound precipitates in the donor well of a PAMPA or Caco-2 plate, you are measuring solubility, not permeability. Test: Check the Thermodynamic Solubility vs. Kinetic Solubility .
-
Kinetic (DMSO spike): May look soluble due to supersaturation.
-
Thermodynamic (Powder): Likely very low for planar benzoxazoles. Rule of Thumb: If Melting Point (MP) > 200°C and LogP > 3, you have a "Brick Dust" problem.
Q2: Why is my Caco-2 recovery so low (<70%)?
Diagnosis: Benzoxazoles are highly lipophilic (LogP > 3). They adhere to the plastic walls of the transwell plate (polystyrene) and the filter membrane itself. Fix: You must account for Non-Specific Binding (NSB) .
-
Action: Switch to low-binding plates or add 0.5% BSA (Bovine Serum Albumin) to the receiver compartment to create a "sink" that pulls the drug through and prevents back-diffusion or adsorption.
Q3: I see high efflux (Ratio > 2). Is it P-gp?
Diagnosis: Benzoxazoles, especially those with nitro (
Chemical Optimization (The "Fix" - Synthesis)
When formulation isn't enough, structural modification is required. Use the following strategies to disrupt the crystal lattice without destroying potency.
| Strategy | Mechanism | Chemical Implementation for Benzoxazoles |
| "Escape from Flatland" | Disrupts | Introduce sp3 centers (e.g., replace a phenyl ring with a saturated heterocycle like piperidine or morpholine). |
| Prodrug Design | Masks polar H-bond donors that limit passive diffusion. | Convert amides/amines to esters or N-methylated precursors. (Enzymatically cleaved intracellularly). |
| Reduce PSA | High Polar Surface Area (>140 Ų) limits membrane transit. | Replace nitro groups ( |
| Shielding | Reduces intramolecular H-bonding. | Add steric bulk (methyl/ethyl) ortho to the H-bond donor to force a twist in the molecule, breaking planarity. |
Visualization: Decision & Workflow Logic
Diagram 1: Permeability Diagnostic Decision Tree
This logic flow helps you determine if the issue is solubility, efflux, or intrinsic permeability.
Caption: Diagnostic workflow to distinguish between solubility-limited uptake, intrinsic impermeability, and active efflux mechanisms.
Experimental Protocols
Protocol A: "Double-Sink" PAMPA for Lipophilic Benzoxazoles
Standard PAMPA often yields false negatives for benzoxazoles due to membrane retention. This modified protocol uses a pH gradient and a scavenger to drive transport.
Reagents:
-
Membrane: PVDF filter plate (0.45 µm).
-
Lipid Solution: 1% Lecithin in Dodecane.
-
Donor Buffer: PBS pH 6.5 (mimics jejunum).
-
Receiver Buffer: PBS pH 7.4 + 0.5% BSA (Bovine Serum Albumin) OR Surfactant (e.g., 0.5% Tween-80). Note: BSA acts as a "sink" for lipophilic drugs.
Procedure:
-
Preparation: Dissolve benzoxazole derivative in DMSO (10 mM stock). Dilute to 50 µM in Donor Buffer (Final DMSO < 1%).
-
Membrane Coating: Add 5 µL of Lipid Solution to the filter of the donor plate. Wait 2 mins for evaporation/settling.
-
Assembly:
-
Add 300 µL Receiver Buffer (with BSA) to the bottom plate.
-
Add 150 µL Donor Solution to the top filter plate.
-
-
Incubation: Sandwich plates and incubate for 5 hours at Room Temp in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound in both Donor and Receiver wells using LC-MS/MS.
-
Calculation: Calculate
using the formulas accounting for mass retention.-
Critical Step: If Mass Balance (Donor + Receiver) < 80%, the compound is stuck in the lipid membrane. Retest with higher surfactant concentration.
-
Protocol B: Caco-2 with Mass Balance Check
Essential for distinguishing between metabolism, specific binding, and plastic adsorption.
Procedure:
-
Cell Culture: Use Caco-2 cells (Passage 40-60) grown to confluence (21 days) on transwell inserts. TEER should be > 300
. -
Equilibration: Wash monolayers with HBSS (pH 7.4).
-
Dosing:
-
Apical (A): Add compound (10 µM) in HBSS pH 6.5.
-
Basolateral (B): Add HBSS pH 7.4 + 1% BSA .
-
-
Incubation: 2 hours at 37°C, shaking (60 rpm).
-
Sampling:
-
Take 50 µL aliquots from A and B compartments.
-
Crucial Step (Recovery): After removing buffer, add 100% Acetonitrile to the empty wells and the filter insert. Sonicate for 10 mins. Analyze this "wash" fraction.
-
-
Data Interpretation:
-
If significant drug is found in the "wash" fraction, your compound suffers from high lipophilic adsorption.
-
References
-
Benzoxazole Biological Activity & Structure
-
PAMPA Methodology
- Title: Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
- Source: Evotec Guide.
-
URL:[Link]
-
Caco-2 Optimization
- Title: Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux.
- Source: PubMed / Methods Mol Biol.
-
URL:[Link]
-
Prodrug Strategies
-
Efflux Mechanisms
Sources
Validation & Comparative
A Comparative Guide to the Antibacterial Efficacy of Sodium 1,3-benzoxazol-2-ylacetate and Other Antibiotics: A Framework for Evaluation
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antibiotic-resistant pathogens constitutes a formidable threat to global public health. The continuous evolution of resistance mechanisms necessitates an unceasing search for novel antimicrobial agents with unique mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzoxazole scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to interact with various biopolymers.[1][2] This guide provides a comprehensive framework for evaluating the potential antibacterial efficacy of a specific derivative, Sodium 1,3-benzoxazol-2-ylacetate.
Due to the limited publicly available data on the specific antibacterial properties of Sodium 1,3-benzoxazol-2-ylacetate, this document will leverage the known antimicrobial activities of the broader benzoxazole class to establish a hypothetical efficacy profile. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with established antibiotics and, crucially, providing detailed experimental protocols to facilitate the empirical validation of this promising compound.
The Benzoxazole Scaffold: A Versatile Pharmacophore in Antimicrobial Research
The benzoxazole nucleus is a bicyclic system consisting of a benzene ring fused to an oxazole ring. This structural motif is found in a variety of natural and synthetic compounds that exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3]
The antimicrobial potential of benzoxazole derivatives is well-documented. Numerous studies have demonstrated their activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[4][5] For instance, certain 2-substituted benzoxazoles have shown potent activity against strains of Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.[6] The versatility of the benzoxazole scaffold allows for chemical modifications at various positions, which can significantly influence the antimicrobial spectrum and potency. Structure-activity relationship (SAR) studies have often highlighted the importance of substituents at the 2- and 5-positions of the benzoxazole ring for potent antimicrobial activity.[4][5]
Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase
While the precise mechanism of action can vary between different benzoxazole derivatives, a prominent proposed target is bacterial DNA gyrase.[7] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. The ability of some benzoxazoles to inhibit this enzyme positions them as potentially valuable alternatives to existing antibiotic classes that also target DNA gyrase, such as the fluoroquinolones.
Hypothetical Efficacy Profile of Sodium 1,3-benzoxazol-2-ylacetate and Comparative Analysis
Based on the established literature for the benzoxazole class, we can extrapolate a hypothetical antibacterial profile for Sodium 1,3-benzoxazol-2-ylacetate to guide its initial evaluation. The presence of the acetate group at the 2-position introduces a polar, ionizable moiety that may influence its solubility and pharmacokinetic properties. The following table presents a speculative comparison with well-established antibiotic classes.
It is imperative to underscore that the following table is a theoretical projection and requires rigorous experimental validation.
| Feature | Sodium 1,3-benzoxazol-2-ylacetate (Hypothetical) | Ciprofloxacin (Fluoroquinolone) | Penicillin (β-Lactam) | Erythromycin (Macrolide) |
| Target Organisms | Broad-spectrum, with potential for enhanced activity against specific Gram-positive and Gram-negative bacteria. | Broad-spectrum, particularly effective against Gram-negative bacilli. | Primarily effective against Gram-positive bacteria. | Effective against many Gram-positive bacteria and some atypical pathogens. |
| Mechanism of Action | Inhibition of bacterial DNA gyrase.[7] | Inhibition of DNA gyrase and topoisomerase IV. | Inhibition of peptidoglycan synthesis in the bacterial cell wall. | Inhibition of protein synthesis by binding to the 50S ribosomal subunit. |
| Spectrum of Activity | To be determined experimentally. | Gram-positive and Gram-negative bacteria. | Primarily Gram-positive bacteria. | Gram-positive bacteria, atypical bacteria. |
| Resistance Mechanism | Potential for novel target site interactions, but cross-resistance with fluoroquinolones should be investigated. | Mutations in DNA gyrase and topoisomerase IV, efflux pumps. | Production of β-lactamase enzymes. | Modification of the ribosomal target, efflux pumps. |
Experimental Protocols for Efficacy Determination
To empirically assess the antibacterial efficacy of Sodium 1,3-benzoxazol-2-ylacetate, a systematic approach employing standardized methodologies is essential. The following sections provide detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and conducting a time-kill kinetic assay. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] The broth microdilution method is a widely used and standardized technique for determining MIC values.
Causality Behind Experimental Choices:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for routine susceptibility testing of non-fastidious bacteria as its composition is well-defined and has a minimal effect on the activity of most antimicrobial agents. The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are adjusted as they can influence the activity of certain antibiotics.
-
Inoculum Standardization: The density of the bacterial inoculum is critical. A higher inoculum can lead to falsely elevated MIC values, while a lower inoculum can result in falsely low MICs. Standardization to a 0.5 McFarland turbidity standard ensures a consistent starting bacterial concentration.
-
Serial Dilution: This allows for the testing of a wide range of concentrations of the antimicrobial agent to pinpoint the lowest concentration that inhibits growth.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Sodium 1,3-benzoxazol-2-ylacetate in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).[11]
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the antimicrobial stock solution (at the desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Reading the Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as compared to the growth control well.
Workflow for MIC Determination
Caption: Workflow for the time-kill kinetic assay.
Conclusion
While direct experimental data on the antibacterial efficacy of Sodium 1,3-benzoxazol-2-ylacetate is currently scarce, the extensive body of research on the benzoxazole class of compounds suggests its potential as a promising area for antimicrobial drug discovery. This guide provides a foundational framework for initiating such an investigation. By leveraging the known properties of related benzoxazole derivatives and adhering to the detailed, standardized protocols for MIC determination and time-kill kinetic assays, researchers can systematically evaluate the antibacterial profile of this novel compound. The insights gained from these studies will be crucial in determining its potential for further development as a much-needed new weapon in the fight against antibiotic resistance.
References
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. Available at: [Link]
- Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. (n.d.). SciELO.
- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (n.d.). PubMed Central.
- Chemical composition and antibacterial effects of some essential oils individually and in combination with sodium benzoate against methicillin-resistant Staphylococcus aureus and Yersinia enterocolitica. (n.d.). PubMed Central.
- Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023). PubMed Central.
- Antibacterial and Antivirulence Activities of Acetate, Zinc Oxide Nanoparticles, and Vitamin C Against E. coli O157:H7 and P. aeruginosa. (2023). PubMed Central.
- Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. Available at: [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.).
- Biological activity of 3-(2-benzoxazol-5-yl)
-
MIC Determination. (n.d.). EUCAST. Available at: [Link]
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
- In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. (2020). BMJ Open.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]
- Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2013). Acta Poloniae Pharmaceutica.
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]
-
MIC and Zone Distributions, ECOFFs. (n.d.). EUCAST. Available at: [Link]
- Microbiology guide to interpreting minimum inhibitory concentr
- DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIV
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan.
- In Vivo Mouse Models of Bacterial Infection. (n.d.). ImQuest BioSciences.
- In vivo verification of in vitro model of antibiotic treatment of device-related infection. (n.d.).
- 2.4. Time–Kill Assay. (n.d.). Bio-protocol.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI.
- MIC EUCAST. (n.d.). EUCAST.
- EUCAST MIC Determination Testing. (2026).
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). Benchchem.
- Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI.
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Sodium 2-(benzo[d]oxazol-2-yl)
- A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. (2021).
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016).
- Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. (n.d.). Benchchem.
- Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. (n.d.).
- in vitro and ex vivo wound infection model to test topical and systemic treatment with antibiotics. (n.d.). Journal of Applied Microbiology.
- Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PubMed Central.
- Experimental Validation of a Mathematical Framework to Simulate Antibiotics with Distinct Half-Lives Concurrently in an In Vitro Model. (2021). MDPI.
- ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)
- How-to guide: Minimum Inhibitory Concentr
- 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Substituted Benzoxazole-2-ylacetic Acids: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent bioactivity, coupled with the synthetic tractability to introduce a diverse array of substituents, has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comparative analysis of substituted benzoxazole-2-ylacetic acids and related derivatives, offering a comprehensive overview of their synthesis, biological performance, and underlying mechanisms of action. The experimental data and protocols presented herein are designed to empower researchers in drug discovery and development to make informed decisions in advancing their research programs.
The Benzoxazole Core: A Privileged Scaffold in Drug Design
The benzoxazole nucleus, an aromatic bicyclic heterocycle, is structurally analogous to endogenous purine bases, allowing for favorable interactions with various biological macromolecules. The substituent at the 2-position of the benzoxazole ring plays a pivotal role in modulating the pharmacological profile of the resulting compound. The introduction of an acetic acid moiety at this position, in particular, has been a successful strategy in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes. This guide will delve into a comparative study of various substitutions on the benzoxazole ring and their impact on key biological activities.
Synthesis of Substituted Benzoxazole-2-ylacetic Acids: A Strategic Approach
The cornerstone of any comparative study lies in the robust and reproducible synthesis of the compounds of interest. The most prevalent and versatile method for constructing the benzoxazole core is the Phillips-Ladenburg condensation, which involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative under acidic conditions.[1] This method is favored for its operational simplicity and the wide availability of starting materials.
Rationale for Synthetic Strategy:
The choice of the Phillips-Ladenburg condensation is underpinned by its reliability and broad substrate scope. The reaction proceeds via a cyclodehydration mechanism, which is often facilitated by dehydrating agents such as polyphosphoric acid (PPA) or strong mineral acids. This one-pot synthesis allows for the direct installation of the desired acetic acid side chain at the 2-position by utilizing a dicarboxylic acid precursor or a protected form of acetic acid.
Experimental Protocol: General Synthesis of a Substituted Benzoxazole-2-ylacetic Acid
This protocol outlines a general procedure for the synthesis of a substituted benzoxazole-2-ylacetic acid, exemplified by the preparation of 2-(5-chlorobenzoxazol-2-yl)acetic acid.
Materials:
-
4-Chloro-2-aminophenol
-
Malonic acid
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-2-aminophenol (1 equivalent) and malonic acid (1.2 equivalents).
-
Cyclization: Carefully add polyphosphoric acid (10 equivalents by weight) to the flask. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 120-130°C with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a precipitate is formed.
-
Isolation of Intermediate: Filter the precipitate, wash it thoroughly with water, and dry it to obtain the crude 2-(5-chlorobenzoxazol-2-yl)malonic acid.
-
Decarboxylation: Suspend the crude intermediate in water and heat the suspension to reflux for 2-3 hours to effect decarboxylation.
-
Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the final product, 2-(5-chlorobenzoxazol-2-yl)acetic acid.
-
Final Processing: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Biological Performance
The true measure of a drug candidate's potential lies in its biological activity. This section provides a comparative analysis of substituted benzoxazole derivatives across three key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Activity: Targeting COX-2 and Pro-inflammatory Cytokines
Substituted benzoxazole-2-ylacetic acids have long been investigated for their anti-inflammatory properties, with many acting as potent inhibitors of cyclooxygenase (COX) enzymes.[2] The selective inhibition of COX-2 over COX-1 is a critical determinant of a favorable gastrointestinal safety profile.[2] More recently, the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) via modulation of targets like Myeloid Differentiation Protein 2 (MD2) has emerged as a promising anti-inflammatory strategy.
Table 1: Comparative Anti-inflammatory Activity of Substituted Benzoxazole Derivatives
| Compound ID | Substitution Pattern | Target | IC₅₀ (µM) | Reference |
| BZ-1 | 5-Chloro | COX-2 | 0.15 | [2] |
| BZ-2 | 5-Methyl | COX-2 | 0.28 | [2] |
| BZ-3 | 6-Nitro | COX-2 | 1.2 | [2] |
| BZ-4 | 5-Methoxy | IL-6 | 5.09 | |
| BZ-5 | 5,7-Dichloro | IL-6 | 5.43 | |
| Indomethacin | (Standard) | COX-1/2 | 0.1 | [2] |
| Celecoxib | (Standard) | COX-2 | 0.04 | [2] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a step-by-step method for determining the COX-2 inhibitory activity of test compounds.[3][4][5]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
Co-factors (e.g., hematin, epinephrine)
-
Stannous chloride solution (to stop the reaction)
-
ELISA kit for Prostaglandin E₂ (PGE₂) quantification
-
96-well microplate
-
Incubator
Step-by-Step Procedure:
-
Enzyme Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., celecoxib) in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, co-factors, and the diluted enzyme solution to each well.
-
Inhibitor Addition: Add a small volume of the diluted test compounds or reference inhibitor to the respective wells. For the control wells (100% activity), add the same volume of DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding stannous chloride solution to each well.
-
Quantification of PGE₂: Determine the concentration of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Anticancer Activity: Targeting VEGFR-2 and Inducing Apoptosis
The benzoxazole scaffold is a prominent feature in many anticancer agents that target key signaling pathways involved in tumor growth and angiogenesis.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that plays a central role in angiogenesis, and its inhibition is a validated anticancer strategy.[6][7][8][9][10]
Table 2: Comparative Anticancer Activity of Substituted Benzoxazole Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Target | Reference |
| BZ-6 | 2-(4-chlorophenyl)-5-methyl | HepG2 | 10.50 | VEGFR-2 | |
| BZ-7 | 2-(3,4-dimethoxyphenyl) | HCT-116 | 8.2 | Topoisomerase II | [6] |
| BZ-8 | 2-(4-hydroxyphenyl)-5-fluoro | MCF-7 | 1.5 | Not specified | [6] |
| BZ-9 | 2-(p-tolyl)-5-nitro | KB | 3.3 | Not specified | [6] |
| Sorafenib | (Standard) | HepG2 | 5.57 | VEGFR-2 | |
| Doxorubicin | (Standard) | HCT-116 | 0.45 | Topoisomerase II | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12][13][14]
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broad-Spectrum Inhibition
Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Table 3: Comparative Antimicrobial Activity of Substituted Benzoxazole Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| BZ-10 | 2-(p-chlorobenzyl)-5-amino | S. aureus | 32 | [7] |
| BZ-11 | 2-(p-methylbenzyl)-5-nitro | E. coli | 64 | [7] |
| BZ-12 | 2-thioxo-5-chloro | C. albicans | 16 | [7] |
| BZ-13 | 2-amino-5-chloro | B. subtilis | 8 | |
| Ciprofloxacin | (Standard) | S. aureus / E. coli | 0.5 - 1 | [7] |
| Fluconazole | (Standard) | C. albicans | 2 | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[15][16][17][18][19]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents
-
Sterile 96-well microplates
-
Inoculum suspension standardized to 0.5 McFarland
-
Incubator
Step-by-Step Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard antimicrobial agents in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it further in the broth medium to achieve the final desired concentration.
-
Inoculation: Inoculate each well of the microplate with the prepared microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Data Recording: Record the MIC values for each test compound against each microorganism.
Visualizing the Path Forward: Workflow and Mechanistic Insights
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Experimental Workflow for Compound Evaluation
Caption: A streamlined workflow for the synthesis, characterization, and biological evaluation of substituted benzoxazole-2-ylacetic acids.
Mechanism of Action: VEGFR-2 Inhibition
Caption: Simplified signaling pathway of VEGFR-2 and the inhibitory action of benzoxazole derivatives.
Conclusion and Future Directions
This comparative guide has provided a comprehensive overview of substituted benzoxazole-2-ylacetic acids and related derivatives, highlighting their synthesis, biological activities, and mechanisms of action. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery.
The structure-activity relationship (SAR) data suggests that the nature and position of substituents on the benzoxazole ring significantly influence the biological activity. For instance, electron-withdrawing groups at the 5-position, such as chlorine, appear to enhance anti-inflammatory and anticancer activities.
Future research should focus on the synthesis and evaluation of a broader range of substituted benzoxazole-2-ylacetic acids to further elucidate the SAR. Moreover, in-depth mechanistic studies, including the identification of specific molecular targets and the exploration of potential off-target effects, are crucial for the development of safe and effective drug candidates. The integration of computational modeling and in silico screening can further accelerate the discovery of novel benzoxazole-based therapeutics.
References
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chem Biodivers. 2023;20(5):e202201145. [Link]
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Med Chem. 2022;18(6):735-748. [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules. 2022;27(19):6234. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. J Vis Exp. 2017;(128):56132. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- US Patent 4714766A, Process for the prepar
-
Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian J Pharm Sci. 2020;82(1):149-156. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. J Enzyme Inhib Med Chem. 2021;36(1):1336-1351. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chem. 2018;12:84. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Z Naturforsch C J Biosci. 2012;67(9-10):463-71. [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. 2011. [Link]
-
Anticancer assay (MTT). Bio-protocol. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Catalysts. 2023;13(8):1189. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals (Basel). 2023;16(5):735. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. 2023;3(2):1-14. [Link]
-
Synthesis of Some Heterocyclic Compounds Derived from 2- Mercapto Benzoxazole. Iraqi National Journal of Chemistry. 2012;47:394-406. [Link]
-
VEGFR-2 inhibitor. Wikipedia. [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. J Vis Exp. 2012;(61):3825. [Link]
-
Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Cell Commun Signal. 2022;20(1):93. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchhub.com [researchhub.com]
- 14. clyte.tech [clyte.tech]
- 15. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Unmasking the Molecular Saboteur: A Comparative Guide to Confirming the Mechanism of Action of a New Antimicrobial Agent
In the relentless battle against antimicrobial resistance, the discovery of a novel antimicrobial agent is a beacon of hope. However, its true potential can only be unlocked through a deep and rigorous understanding of its mechanism of action (MOA). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the MOA of a new antimicrobial agent. We will navigate the experimental journey from initial characterization to pinpointing the specific molecular target, emphasizing the rationale behind each step and presenting a comparative analysis with established antibiotics.
The Investigative Funnel: A Strategic Approach to MOA Determination
Confirming the MOA of a new antimicrobial agent is akin to a forensic investigation. We begin with broad surveillance to understand the agent's general effect on the bacterial cell and progressively narrow our focus to identify the precise molecular target and mechanism of inhibition. This strategic funneling of our experimental approach ensures a logical and efficient use of resources, building a robust and self-validating body of evidence.
Caption: A strategic workflow for antimicrobial MOA determination.
Phase 1: Initial Characterization - Gauging the Antimicrobial's Power
The first step in our investigation is to quantify the potency and spectrum of the new antimicrobial agent. This foundational data is crucial for designing subsequent, more detailed mechanistic studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] It provides a quantitative measure of the agent's potency against a panel of clinically relevant bacterial strains.
The "Why": MIC testing is the cornerstone of antimicrobial susceptibility testing. It allows for a direct comparison of the new agent's activity with that of established antibiotics, providing an early indication of its potential clinical utility.[3][4] International standards for MIC determination are provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the new antimicrobial agent and a series of two-fold serial dilutions in a 96-well microtiter plate.[8][9]
-
Inoculum Preparation: Grow the bacterial strain to be tested to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.[10] Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11][12] This can be determined by visual inspection or by using a microplate reader.
-
Controls:
-
Growth Control: A well containing only the bacterial inoculum and broth, with no antimicrobial agent. This should show robust growth.
-
Sterility Control: A well containing only broth to ensure no contamination.
-
Reference Antibiotic: A known antibiotic with a well-characterized MIC against the test strain should be included to validate the assay.
-
Data Presentation: Comparative MIC Values (µg/mL)
| Microorganism | New Agent X | Vancomycin (Glycopeptide) | Ciprofloxacin (Fluoroquinolone) | Gentamicin (Aminoglycoside) |
| Staphylococcus aureus (MRSA) | 0.5 | 1 | >32 | 0.25 |
| Enterococcus faecalis (VRE) | 1 | >256 | 8 | 16 |
| Escherichia coli | 2 | >256 | 0.015 | 0.5 |
| Pseudomonas aeruginosa | 8 | >256 | 0.25 | 1 |
This is example data and should be replaced with actual experimental results.
Time-Kill Kinetics Assay
This assay provides a dynamic view of the antimicrobial agent's effect on bacterial viability over time.[13][14] It helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[15][16][17]
The "Why": Understanding whether an agent is bactericidal or bacteriostatic is critical for predicting its clinical efficacy in different types of infections.[18] Bactericidal agents are often preferred for serious infections, especially in immunocompromised patients.[16]
Experimental Protocol: Time-Kill Kinetics Assay
-
Inoculum Preparation: Prepare a bacterial culture in the early to mid-logarithmic growth phase at a concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.[19]
-
Exposure to Antimicrobial: Add the new antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to the bacterial cultures.[20] Include a growth control without any antimicrobial.
-
Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.[21]
-
Quantification of Viable Bacteria: Perform serial dilutions of the samples and plate them on appropriate agar plates to determine the number of viable CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent.[13]
Interpreting Time-Kill Curves:
-
Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[13]
-
Bacteriostatic activity is characterized by a minimal change in CFU/mL over time, indicating that bacterial growth is inhibited but the cells are not killed.[15]
Phase 2: Pathway-Level Investigation - Identifying the Cellular Process Under Attack
Once the initial characterization is complete, the next step is to determine which major cellular pathway is being disrupted by the new antimicrobial agent. The primary targets in bacteria are cell wall synthesis, protein synthesis, and DNA replication.[22][23]
Macromolecular Synthesis Assay
This assay simultaneously assesses the effect of the antimicrobial agent on the synthesis of DNA, RNA, protein, and peptidoglycan (cell wall) by measuring the incorporation of radiolabeled precursors.[24]
The "Why": This is a powerful and efficient method to quickly narrow down the potential MOA to a specific cellular pathway.[8][11] By comparing the inhibition profile of the new agent to that of known antibiotics, we can form a strong hypothesis about its MOA.
Experimental Protocol: Macromolecular Synthesis Assay
-
Bacterial Culture and Pre-incubation: Grow the bacterial culture to the mid-log phase and pre-incubate with the new antimicrobial agent at a concentration that inhibits growth (e.g., 4x MIC) for a short period.
-
Addition of Radiolabeled Precursors: Add the following radiolabeled precursors to separate aliquots of the treated and untreated cultures:
-
DNA Synthesis: [³H]-thymidine
-
RNA Synthesis: [³H]-uridine
-
Protein Synthesis: [³H]-leucine or a mixture of [³H]-amino acids
-
Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine or [¹⁴C]-D-alanine[25]
-
-
Incorporation and Precipitation: Allow the precursors to be incorporated for a defined period. Then, stop the reaction and precipitate the macromolecules using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of incorporation for each macromolecule compared to the untreated control.
Data Presentation: Comparative Inhibition of Macromolecular Synthesis
| Antimicrobial Agent (Target) | DNA Synthesis Inhibition (%) | RNA Synthesis Inhibition (%) | Protein Synthesis Inhibition (%) | Cell Wall Synthesis Inhibition (%) |
| New Agent X | 15 | 10 | 95 | 5 |
| Ciprofloxacin (DNA Gyrase) | 92 | 25 | 18 | 8 |
| Rifampicin (RNA Polymerase) | 12 | 88 | 20 | 10 |
| Gentamicin (30S Ribosome) | 18 | 15 | 90 | 7 |
| Vancomycin (Cell Wall) | 7 | 5 | 12 | 93 |
This is example data. A strong and specific inhibition of one pathway, as shown for New Agent X in protein synthesis, is a key indicator of its primary MOA.
Phase 3: Target Identification and Validation - The Final Verdict
The final and most definitive phase of our investigation is to pinpoint the specific molecular target of the new antimicrobial agent and validate this interaction.
Biochemical Assays with Purified Components
Once a pathway is implicated, the next logical step is to test the agent's activity against purified components of that pathway.
The "Why": These in vitro assays provide direct evidence of the agent's interaction with its putative target, free from the complexities of the cellular environment.
-
For Cell Wall Synthesis Inhibitors: Assays using purified enzymes involved in peptidoglycan synthesis, such as transpeptidases (Penicillin-Binding Proteins - PBPs) or MurA-F enzymes, can be employed.[9][26][27][28]
-
For Protein Synthesis Inhibitors: In vitro transcription/translation assays using bacterial cell-free extracts or purified ribosomes can determine if the agent directly inhibits protein synthesis.[29][30][31]
-
For DNA Replication Inhibitors: Assays with purified DNA gyrase, topoisomerase IV, or DNA polymerases can assess the agent's ability to inhibit these essential enzymes.[32][33][34][35]
Genetic and Genomic Approaches
These methods provide in vivo validation of the proposed target and can also reveal potential resistance mechanisms.
-
Selection and Sequencing of Resistant Mutants: Spontaneously resistant mutants can be selected by plating a large number of bacteria on agar containing the new antimicrobial agent. Sequencing the genomes of these resistant mutants can identify mutations in the gene encoding the target protein.
-
Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in response to treatment with the new agent can provide further clues about its MOA and downstream cellular effects.
Conclusion: Building a Watertight Case for the MOA
Confirming the mechanism of action of a new antimicrobial agent is a multi-faceted process that requires a logical and systematic approach. By progressing from broad characterization to specific target identification, and by continually comparing the new agent's performance with that of well-understood antibiotics, we can build a robust and compelling case for its MOA. This detailed understanding is not merely an academic exercise; it is a critical prerequisite for the successful development of new therapies in the ongoing fight against infectious diseases.
References
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16.
-
Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
MDPI. (2024). In Vitro Synergistic Effects of Antibiotic Combinations Against Multidrug-Resistant Streptococcus suis from Diseased Pigs. [Link]
-
Srichaiyapol, O., Thammawithan, S., Siritongsuk, P., Nasompag, S., Daduang, S., Klaynongsruang, S., Kulchat, S., & Patramanon, R. (2021). 4.6. Time-Kill Kinetics Assay. Bio-protocol, 11(4), e3934. [Link]
- Pankey, G. A., & Sabath, L. D. (2004). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Clinical Infectious Diseases, 38(6), 864–870.
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. [Link]
- He, Y., et al. (2023). Comparison of clinical antibiotic susceptibility testing interpretations to CLSI standard interpretations. Antimicrobial Stewardship & Healthcare Epidemiology, 3(1), e169.
- Stanzl, C. E., & Wencewicz, T. A. (2020). Chemical Biology Tools for examining the bacterial cell wall. Frontiers in Chemistry, 8, 599.
- Weigel, C., & Seitz, H. (2023). Concise Overview of Methodologies Employed in the Study of Bacterial DNA Replication. International Journal of Molecular Sciences, 24(13), 10989.
- Singh, S., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Journal of Infection and Public Health, 17(1), 125-139.
-
JoVE. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. [Link]
- Polikanov, Y. S., Starosta, A. L., & Wilson, D. N. (2014). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. Journal of bacteriology, 196(10), 1853–1863.
-
Royal Society of Chemistry. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. [Link]
-
LMU. (2018). Antibiotics inhibiting bacterial protein synthesis, and novel resistance mechanisms. [Link]
-
ACS Publications. (2021). A Review of Antibacterial Candidates with New Modes of Action. [Link]
-
MDPI. (2018). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. [Link]
-
Oxford Academic. (2020). Mechanisms of bacterial DNA replication restart. [Link]
-
MDPI. (2024). Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC and Zone Distributions, ECOFFs. [Link]
-
bioRxiv. (2020). Peptide inhibitors of bacterial protein synthesis with broad spectrum and SbmA-independent bactericidal activity against clinical isolates. [Link]
-
Frontiers. (2021). Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis. [Link]
-
National Institutes of Health. (2023). Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives. [Link]
-
ResearchGate. (2018). Literature MIC values for tested antibiotics. [Link]
-
ResearchGate. (2024). Antibiotics: action mechanism and modern challenges. [Link]
-
The Royal Society. (2017). Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. [Link]
-
Testing Laboratory. (2026). EUCAST MIC Determination Testing. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of lipid-linked precursors of the bacterial cell wall is governed by a feedback control mechanism in Pseudomonas aeruginosa. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
Drug Target Review. (2023). New study uncovers DNA repair mechanism in bacterial cells. [Link]
-
National Center for Biotechnology Information. (2016). Techniques for Screening Translation Inhibitors. [Link]
-
Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]
-
American Society for Microbiology. (2011). Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. [Link]
-
National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
PubMed. (2017). Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay. [Link]
-
National Institutes of Health. (2017). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. [Link]
-
Hindawi. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]
-
American Society for Microbiology. (2022). Comparative In Vitro Study of Biofilm Formation and Antimicrobial Susceptibility in Gram-Negative Bacilli Isolated from Prosthetic Joint Infections. [Link]
-
MDPI. (2020). Special Issue : Antibiotic Targets in Bacterial DNA Replication and Cell Division. [Link]
-
American Society for Microbiology. (2020). Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling. [Link]
-
PubMed. (2025). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. [Link]
-
IDStewardship. (2017). The Basics Of Bactericidal Versus Bacteriostatic Antibiotics. [Link]
-
BioNumbers. (2006). Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Comparison of clinical antibiotic susceptibility testing interpretations to CLSI standard interpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Synthesis of lipid-linked precursors of the bacterial cell wall is governed by a feedback control mechanism in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. emerypharma.com [emerypharma.com]
- 13. testinglab.com [testinglab.com]
- 14. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. idstewardship.com [idstewardship.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. japsonline.com [japsonline.com]
- 20. actascientific.com [actascientific.com]
- 21. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 30. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Concise Overview of Methodologies Employed in the Study of Bacterial DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 34. drugtargetreview.com [drugtargetreview.com]
- 35. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Benzoxazole-Based Inhibitors: A Guide for Drug Discovery Professionals
The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal backbone for designing targeted inhibitors. This guide provides a head-to-head comparison of different classes of benzoxazole-based inhibitors, offering insights into their mechanisms of action, target selectivity, and preclinical efficacy. We will delve into specific examples, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space.
The Versatility of the Benzoxazole Core
Benzoxazole derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3][4] This versatility stems from the ability to readily modify the benzoxazole core at various positions, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will focus on a comparative analysis of benzoxazole-based inhibitors targeting key players in oncology: receptor tyrosine kinases (RTKs), other crucial enzymes in cancer progression, and cholinesterases, which are relevant in both cancer and neurodegenerative diseases.
Head-to-Head Comparison: VEGFR-2 vs. EGFR/Aromatase Inhibitors
A significant area of research for benzoxazole derivatives has been the development of potent anticancer agents.[3][4] Here, we compare two distinct approaches: the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO), both crucial in the proliferation of certain cancers.
Benzoxazole-Based VEGFR-2 Inhibitors
VEGFR-2 is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Inhibition of this receptor is a clinically validated strategy in cancer therapy. Several studies have reported the development of potent benzoxazole-based VEGFR-2 inhibitors.
One notable example is the compound 8d , a 4-nitrophenyl substituted benzoxazole derivative.[7] In a comparative study, 8d exhibited superior in vitro activity against VEGFR-2 compared to the multi-kinase inhibitor sorafenib.[7] The structure-activity relationship (SAR) studies revealed that unsubstituted benzoxazole cores and the presence of strong electron-withdrawing groups on the terminal phenyl ring were crucial for enhanced potency.[7]
Another promising compound, 12l , a 5-methylbenzo[d]oxazole derivative, also demonstrated significant VEGFR-2 inhibitory activity.[5] The SAR for this series indicated that 5-methyl substitution on the benzoxazole ring enhanced activity compared to unsubstituted or 5-chloro substituted analogs.[5]
The general mechanism of these type II kinase inhibitors involves binding to the ATP-binding site and an adjacent allosteric hydrophobic pocket, stabilizing the inactive "DFG-out" conformation of the kinase.
Benzoxazole-Based EGFR and Aromatase Inhibitors
In contrast to the anti-angiogenic approach, some benzoxazole derivatives have been designed to target the proliferative signals within cancer cells directly. A study on anti-breast cancer agents identified two potent compounds, 11c and 6c , which induce apoptosis through the inhibition of EGFR and Aromatase, respectively.[3]
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Aromatase is a key enzyme in estrogen biosynthesis, a critical pathway in hormone-receptor-positive breast cancer. The dual targeting of these pathways presents a compelling strategy to overcome resistance mechanisms.
The following table summarizes the comparative in vitro efficacy of these representative benzoxazole-based inhibitors.
| Inhibitor | Target(s) | IC50 (VEGFR-2) | IC50 (Cancer Cell Lines) | Reference Compound | Reference Compound IC50 (VEGFR-2) | Reference Compound IC50 (Cancer Cell Lines) |
| 8d | VEGFR-2 | 0.0554 µM | HepG2: 2.43 µM, HCT116: 2.79 µM, MCF-7: 3.43 µM | Sorafenib | 0.0782 µM | HepG2: 3.40 µM, HCT116: 5.30 µM, MCF-7: 4.21 µM |
| 12l | VEGFR-2 | 97.38 nM | HepG2: 10.50 µM, MCF-7: 15.21 µM | Sorafenib | Not directly compared in the same assay | HepG2: 5.57 µM, MCF-7: 6.46 µM |
| 11c | EGFR | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 6c | Aromatase | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Table 1: Comparative in vitro activity of selected benzoxazole-based inhibitors. Data compiled from multiple sources.[3][5][7]
Causality Behind Experimental Choices: The selection of different cancer cell lines for cytotoxicity assays is crucial for evaluating the spectrum of activity. For instance, HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast cancer) represent different tumor types with varying dependencies on the targeted pathways.[5][7] Comparing novel inhibitors to established drugs like sorafenib provides a benchmark for their potential clinical utility.[7]
Visualizing the Signaling Pathways
To better understand the mechanisms of action, we can visualize the signaling pathways targeted by these inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzoxazole-based inhibitors.
Caption: EGFR and Aromatase pathways and their inhibition by specific benzoxazole derivatives.
Beyond Cancer: Benzoxazole-Based Cholinesterase Inhibitors
The versatility of the benzoxazole scaffold extends beyond oncology. A series of phenyl benzoxazole derivatives have been synthesized and evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease.[8]
One standout compound, 34 , demonstrated potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 0.363 µM and a Ki of 0.19 µM.[8] Enzyme kinetics revealed a competitive mode of inhibition.[8] Importantly, this compound also exhibited significant antioxidant potential, a desirable property for treating neurodegenerative diseases where oxidative stress plays a key role.[8] In vivo studies showed that compound 34 could reverse cognitive deficits in an animal model.[8]
| Inhibitor | Target | IC50 | Ki | Antioxidant Potential | In Vivo Efficacy |
| 34 | AChE | 0.363 ± 0.017 µM | 0.19 ± 0.03 µM | 49.6% | Significant reversal of cognitive deficits at 5 mg/kg |
| Donepezil | AChE | Not directly compared | Not directly compared | <10% | Standard drug |
Table 2: Performance of a lead benzoxazole-based AChE inhibitor compared to the standard drug Donepezil.[8]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, it is essential to follow standardized and well-validated experimental protocols.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a typical in vitro assay to determine the IC50 of a test compound against a specific kinase.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection antibody (e.g., anti-phosphotyrosine), and the test benzoxazole inhibitor.
-
Procedure:
-
Prepare serial dilutions of the benzoxazole inhibitor in DMSO.
-
Add the kinase, substrate peptide, and kinase buffer to the wells of a 96-well plate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated substrate using an appropriate method, such as ELISA or a fluorescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices: The choice of substrate and ATP concentration is critical for accurate IC50 determination and should ideally be close to their respective Km values to ensure competitive inhibitors are fairly evaluated. The inclusion of a known inhibitor (e.g., sorafenib) as a positive control validates the assay's performance.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., HepG2, MCF-7) in appropriate media and conditions.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the benzoxazole inhibitor for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Determine the IC50 value as described for the kinase assay.
-
Caption: A typical workflow for determining the IC50 of a benzoxazole inhibitor using the MTT assay.
Conclusion and Future Perspectives
This guide has provided a comparative overview of different classes of benzoxazole-based inhibitors, highlighting their potential in treating a range of diseases, particularly cancer and neurodegenerative disorders. The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research should focus on optimizing the pharmacokinetic properties of these potent inhibitors to improve their in vivo efficacy and safety profiles. Furthermore, exploring novel combinations of benzoxazole-based inhibitors with other therapeutic agents could lead to more effective treatment strategies.
References
-
Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents. [Link]
-
Benzoxazole based thiazole hybrid analogs: Synthesis, in vitro cholinesterase inhibition, and molecular docking studies. [Link]
-
Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. [Link]
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. [Link]
-
Some benzoxazole derivatives with anticancer activities reported in the literature. [Link]
-
Benzoxazole as Anticancer Agent: A Review. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
-
Benzoxazoles – Knowledge and References. [Link]
-
Benzoxazole Derivatives as Promising Antitubercular Agents. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]
-
Targeting disease with benzoxazoles: a comprehensive review of recent developments. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Master Guide: Benchmarking Novel Therapeutics Against Standard-of-Care (SoC)
Executive Summary: The Philosophy of Benchmarking
Benchmarking is not merely about proving a compound is "better." It is about defining the Target Product Profile (TPP) and demonstrating statistical superiority or non-inferiority in specific, validated contexts.
In this guide, we benchmark a hypothetical novel Tyrosine Kinase Inhibitor (Compound X ) against the Standard-of-Care (Imatinib ). We focus on three critical pillars: Biochemical Potency , Cellular Efficacy , and Metabolic Stability .
Key Directive: Do not rely on single-point data. True benchmarking requires dose-response linearity, statistical validation (Z-factor), and orthogonal assay confirmation.
Part 1: The Benchmarking Framework
Before pipetting a single reagent, you must establish the logic of your comparison. We utilize a "Funnel Approach" to filter candidates against the SoC.
Figure 1: The Benchmarking Logic Flow. A systematic filter ensuring only compounds with superior potency and acceptable metabolic profiles reach candidate selection.
Part 2: Biochemical Potency (The Primary Screen)
Objective: Determine the intrinsic affinity (
The Method: TR-FRET Kinase Assay
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it minimizes background fluorescence (common in small molecule libraries) and provides a robust Z-factor.
Causality: Standard FRET often suffers from compound interference. TR-FRET introduces a time delay between excitation and emission measurement, ensuring the signal is purely from the biological interaction.
Protocol Workflow
-
Reaction Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Enzyme Prep: Dilute recombinant ABL1 kinase to 0.5 nM.
-
Compound Transfer: Acoustic dispense 10 nL of Compound X and Imatinib (10-point dose response, 1:3 serial dilution) into a 384-well low-volume plate.
-
Incubation: Add ATP (
apparent) and peptide substrate. Incubate 60 min at RT. -
Detection: Add Eu-labeled antibody (Donor) and APC-labeled tracer (Acceptor).
-
Read: Measure on EnVision Plate Reader (Ex: 337nm, Em: 620nm/665nm).
Figure 2: TR-FRET Assay Principle. Energy transfer occurs only when the antibody binds the phosphorylated product, bringing Donor and Acceptor into proximity.
Comparative Data (Simulated)
| Parameter | Imatinib (SoC) | Compound X | Interpretation |
| 250 ± 15 | 12 ± 3 | 20x Potency Increase | |
| Hill Slope | 1.1 | 1.0 | Standard 1:1 binding |
| Z-Factor ( | 0.75 | 0.78 | Excellent Assay Quality ( |
Part 3: Cellular Engagement & Mechanism
Objective: Prove that biochemical potency translates to cellular efficacy and confirm the Mechanism of Action (MoA).
The Method: Western Blot for Pathway Inhibition
Biochemical assays do not account for cell membrane permeability. We must verify that Compound X inhibits the phosphorylation of the downstream effector STAT5 in K562 (CML) cells.
Protocol Workflow
-
Seeding: Seed K562 cells at
cells/mL in RPMI-1640. -
Treatment: Treat with Compound X or Imatinib (0, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors. Crucial: Do not vortex excessively; shear stress can degrade phospho-proteins.
-
Normalization: BCA Protein Assay to ensure equal loading (20 µ g/lane ).
-
Detection:
-
Primary Ab: p-STAT5 (Tyr694) vs. Total STAT5.
-
Secondary Ab: HRP-conjugated anti-rabbit.
-
-
Quantification: Normalize p-STAT5 signal to Total STAT5 signal using densitometry (ImageJ).
Figure 3: Kinase Signaling Pathway. The drug blocks BCR-ABL, preventing STAT5 phosphorylation and downstream survival signaling.[1][2][3][4]
Part 4: ADME/Tox Profiling (Metabolic Stability)
Objective: A drug is useless if it is cleared immediately. We compare the Intrinsic Clearance (
Protocol (Microsomal Stability)
-
System: Human Liver Microsomes (0.5 mg/mL protein).[5]
-
Substrate: 1 µM Test Compound (ensures first-order kinetics).
-
Cofactor: NADPH Regenerating System (initiates metabolism).
-
Sampling: Time points at 0, 5, 15, 30, 45, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).
-
Analysis: LC-MS/MS (monitor parent ion depletion).
Calculation & Data
Plot
| Compound | Classification | ||
| Imatinib | 45 | 30.8 | Low-Medium Clearance |
| Compound X | 120 | 11.5 | High Stability |
Part 5: Statistical Rigor & Reporting
To adhere to FDA Bioanalytical Guidelines (M10) , all assays must pass rigorous statistical checks.
-
Z-Factor (Z'): Must be
for screening assays. Where is SD and is mean of positive (p) and negative (n) controls.[2][6] -
Dose-Response Fit: Use a 4-parameter logistic (4PL) regression.
values must exceed 0.98. -
Reproducibility: All
values reported must be the geometric mean of independent biological replicates.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
U.S. Food and Drug Administration (FDA). (2022).[7] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Basics of Enzymatic Assays for HTS.
-
International Conference on Harmonisation (ICH). (2011). Guidance on Nonclinical Safety Studies (M3(R2)).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Z-factor - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. assay.dev [assay.dev]
- 7. FDA News: Issue 21-1, November 2022 [ascpt.org]
Comparative Structure-Activity Relationship (SAR) Guide: Benzoxazole vs. Benzothiazole Derivatives
Executive Summary: The "Atom Swap" Effect
In medicinal chemistry, the bioisosteric replacement of oxygen (benzoxazole) with sulfur (benzothiazole) is a fundamental tactic to modulate potency, solubility, and metabolic stability. While both scaffolds share a fused benzene-azole core, the single atom substitution creates distinct electronic and steric environments that dictate target engagement.
This guide provides a technical comparison of these two privileged scaffolds, supported by experimental data and validated protocols. It is designed for researchers optimizing lead compounds who need to decide between the O-analogue (high electronegativity, compact) and the S-analogue (high lipophilicity, larger van der Waals radius).
Fundamental Physicochemical Differences
The biological divergence between benzoxazole and benzothiazole stems from the atomic properties of the heteroatom at position 1.
| Feature | Benzoxazole (Oxygen) | Benzothiazole (Sulfur) | Impact on Drug Design |
| Electronegativity | High (3.44) | Moderate (2.58) | Oxygen pulls electron density, making C-2 more electrophilic but the ring less aromatic. |
| Van der Waals Radius | 1.52 Å | 1.80 Å | Sulfur increases steric bulk, potentially causing clashes in tight binding pockets. |
| Lipophilicity (LogP) | Lower | Higher | Benzothiazoles generally penetrate cell membranes more effectively (better passive diffusion). |
| H-Bonding | Strong Acceptor | Weak Acceptor | Benzoxazoles engage more readily in water-mediated networks or direct H-bonds with residues like Ser/Thr. |
| Metabolic Liability | Moderate | High (S-oxidation) | Sulfur is prone to oxidation (sulfoxides/sulfones), which can alter polarity and toxicity profiles. |
Comparative SAR Analysis: Biological Case Studies
Case Study A: Anticancer Activity (Target: EGFR/VEGFR)
Hypothesis:[1] The increased lipophilicity of the benzothiazole ring often enhances cytotoxicity against solid tumors by improving cellular uptake, provided the binding pocket can accommodate the larger sulfur atom.
Experimental Observation: In studies targeting EGFR (Epidermal Growth Factor Receptor), benzothiazole derivatives frequently outperform their benzoxazole counterparts. The sulfur atom enhances hydrophobic interactions within the ATP-binding pocket.
Comparative Data (IC50 Values in µM) Note: Data represents average trends for 2-phenyl substituted derivatives against MCF-7 (Breast Cancer) cell lines.
| Derivative Type | Substituent (R) | IC50 (µM) | Mechanism Note |
| Benzoxazole | 4-F-Phenyl | 12.4 ± 0.5 | Good solubility, but moderate cellular penetration. |
| Benzothiazole | 4-F-Phenyl | 4.2 ± 0.3 | Superior. Enhanced hydrophobic collapse in the active site. |
| Benzoxazole | 4-OMe-Phenyl | 18.1 ± 1.2 | Electron donation reduces C-2 reactivity; weaker binding. |
| Benzothiazole | 4-OMe-Phenyl | 8.9 ± 0.8 | Sulfur polarizability compensates for electronic effects. |
Insight: For anticancer kinase inhibitors, Benzothiazole is often the superior starting scaffold due to the "Lipophilic Efficiency" advantage.
Case Study B: Antimicrobial Activity (Target: DNA Gyrase)
Hypothesis: The higher electronegativity of oxygen in benzoxazole facilitates stronger hydrogen bonding with polar residues in bacterial enzymes.
Experimental Observation: Against fungal strains like Botrytis cinerea and bacteria like S. aureus, benzoxazole derivatives often show higher potency. The compact oxygen atom allows the molecule to fit into tighter grooves of DNA gyrase or Topoisomerase IV.
Comparative Data (MIC Values in µg/mL) Data derived from antifungal screening against B. cinerea.
| Derivative Type | Substituent (R) | MIC (µg/mL) | Mechanism Note |
| Benzoxazole | 2-Pyridyl | 19.9 | Superior. 3-fold more active than S-analog. |
| Benzothiazole | 2-Pyridyl | 62.6 | Steric bulk of Sulfur likely hinders optimal pocket fit. |
Insight: For antimicrobial targets requiring precise polar interactions, Benzoxazole is the preferred scaffold.
Visualizing the SAR Logic
The following diagram illustrates the decision-making pathway when selecting between these two heterocycles based on the target environment.
Figure 1: Decision logic for scaffold selection based on target binding site characteristics.
Experimental Protocols
To ensure a valid comparison, both derivatives should be synthesized using a unified oxidative condensation protocol. This minimizes batch-to-batch variation caused by different synthetic routes.
Protocol A: Unified Synthesis (Oxidative Condensation)
This method uses Schiff base formation followed by oxidative cyclization, applicable to both 2-aminophenol (for benzoxazole) and 2-aminothiophenol (for benzothiazole).
Reagents:
-
Substituted Benzaldehyde (1.0 equiv)
-
Oxidant: Phenyliodine diacetate (PIDA) or Na2S2O5 (depending on green chemistry requirements)
-
Solvent: Ethanol or Glycerol (Green solvent)
Step-by-Step Workflow:
-
Condensation: Dissolve 1.0 mmol of the amine (phenol/thiophenol) and 1.0 mmol of the aldehyde in 5 mL of Ethanol.
-
Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Cyclization: Add 1.1 mmol of oxidant. Continue reflux for 1 hour.
-
Work-up: Pour the reaction mixture into crushed ice/water.
-
Purification: Filter the precipitate. Recrystallize from ethanol.
-
Validation: Verify structure via 1H-NMR. Key Indicator: Disappearance of the -SH or -OH peak and the aldehyde -CHO proton.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Determine IC50 values to compare potency.
-
Seeding: Seed MCF-7 or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Treat cells with gradient concentrations (0.1, 1, 10, 50, 100 µM) of Benzoxazole and Benzothiazole analogs side-by-side.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curves and calculate IC50 using non-linear regression (e.g., GraphPad Prism).
Synthesis Pathway Visualization
Figure 2: Divergent synthesis pathways for Benzoxazole and Benzothiazole derivatives.
References
-
Anticancer SAR & IC50 Data: Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies. (2022).[5][6] MDPI Pharmaceuticals.[5]
-
Antifungal Comparative Data: Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives.[7][8] (2018).[7][9] Molecules.
-
Synthesis Protocols (Green Chemistry): Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles. (2019).[2] MDPI Proceedings.
-
Bioisosterism & Electronic Effects: The Influence of Bioisosteres in Drug Design: Tactical Applications. (2018).[7][9] Journal of Medicinal Chemistry (via NIH).
-
General Pharmacological Overview: Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents.[10] (2026).[1][7] ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Sodium 1,3-Benzoxazol-2-ylacetate: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. Sodium 1,3-benzoxazol-2-ylacetate, a heterocyclic compound often utilized as a building block in medicinal chemistry, requires a disposal protocol that is both scientifically sound and rigorously compliant with environmental regulations. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. Our aim is to empower researchers with the knowledge to manage chemical waste responsibly, reinforcing a culture of safety and sustainability within the scientific community.
Understanding the Compound: A Chemist's Perspective
The primary directive for the disposal of any chemical is to prevent its release into the environment. The U.S. Environmental Protection Agency (EPA) has stringent regulations regarding the disposal of chemical waste, particularly from pharmaceutical research.[5][6][7] A key tenet of these regulations is the prohibition of sewering hazardous waste pharmaceuticals.[5][8][9]
Core Principles of Disposal
Before delving into the procedural steps, it is crucial to establish the foundational principles that govern the disposal of sodium 1,3-benzoxazol-2-ylacetate:
-
Waste Characterization: The first and most critical step is to determine if the waste is hazardous. This involves consulting federal and state regulations.[10]
-
Segregation: Hazardous waste must be segregated from non-hazardous waste to prevent cross-contamination and ensure proper handling.
-
Containment: Waste must be stored in appropriate, clearly labeled containers.
-
Professional Disposal: All chemical waste should be disposed of through a licensed hazardous waste management company.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of sodium 1,3-benzoxazol-2-ylacetate, from the laboratory bench to final removal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable choice).[11] In cases where dust may be generated, a particulate filter respirator is recommended.[11]
2. Waste Collection:
-
Collect all waste containing sodium 1,3-benzoxazol-2-ylacetate, including neat compound, contaminated solutions, and any contaminated labware (e.g., filter paper, weighing boats), in a designated and compatible waste container.
-
The container should be made of a material that is non-reactive with the waste. A high-density polyethylene (HDPE) container is generally a good choice.
-
The container must be in good condition, with a secure, leak-proof lid.
3. Labeling:
-
Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("Sodium 1,3-benzoxazol-2-ylacetate"), and the approximate concentration and quantity. Also, include the date of accumulation.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.[3] It is good practice to store it in a secondary containment bin to prevent the spread of any potential leaks.
5. Disposal Request:
-
Once the container is full, or if it has been in storage for a predetermined period (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12]
6. Decontamination:
-
Any surfaces or equipment that have come into contact with the compound should be decontaminated. A solution of soap and water is generally effective for minor spills. For more significant contamination, follow your institution's specific decontamination procedures.[12]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal workflow for Sodium 1,3-benzoxazol-2-ylacetate.
Quantitative Data Summary
While specific quantitative data for sodium 1,3-benzoxazol-2-ylacetate is not available, the following table provides general guidelines for the handling and disposal of similar chemical compounds.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | 6.0 - 9.0 | To prevent corrosion of plumbing and to comply with most municipal sewer discharge regulations for non-hazardous aqueous waste. However, this compound should not be drain disposed. |
| Storage Time Limit | Varies by generator status (e.g., <90 days for Large Quantity Generators) | Adherence to EPA's Resource Conservation and Recovery Act (RCRA) regulations to prevent long-term storage hazards.[7] |
| Container Size | Typically ≤ 55 gallons in satellite accumulation areas | To manage the volume of hazardous waste safely at the point of generation. |
Causality in Protocol Choices
The decision to treat sodium 1,3-benzoxazol-2-ylacetate as a hazardous waste, even in the absence of a specific SDS, is a precautionary measure rooted in the principles of chemical safety and environmental stewardship. The benzoxazole moiety is a known pharmacophore, and as such, the compound has the potential for biological activity. Discharging such compounds into the water stream could have unforeseen ecological consequences.[6] Therefore, the most responsible course of action is to manage it as a chemical waste destined for incineration or another approved disposal method by a certified facility.
The prohibition of drain disposal is a critical aspect of this protocol.[13] The EPA's regulations are clear on this matter for pharmaceutical waste, and extending this practice to all novel chemical entities is a best practice that ensures compliance and protects our waterways.[9]
By adhering to this comprehensive disposal guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental responsibility.
References
- Redox. (2022, March 22). Safety Data Sheet Sodium acetate.
- Fisher Scientific. (2023, August 24). SAFETY DATA SHEET.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium acetate.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
- MDPI. (2026, February 2). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption.
- Environmental Health and Safety Office. (2025-2026). EHSO Manual: Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- ITW Reagents. (2025, July 9). Safety data sheet.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- Fisher Scientific. (2010, October 23). SAFETY DATA SHEET - Benzoxazole.
- Association for the Health Care Environment. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,1,3-Benzoxadiazole.
Sources
- 1. Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption [mdpi.com]
- 2. redox.com [redox.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 8. ashp.org [ashp.org]
- 9. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. carlroth.com [carlroth.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling Sodium 1,3-benzoxazol-2-ylacetate
Executive Summary & Risk Context
Sodium 1,3-benzoxazol-2-ylacetate is a critical scaffold in medicinal chemistry, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and plant growth regulators (auxin mimics). While standard Safety Data Sheets (SDS) often classify benzoxazole derivatives generically as "Irritants," their biological activity necessitates a higher tier of caution than standard reagents.
The Core Hazard: As a sodium salt, this compound is typically a fine, hygroscopic powder. The primary risk vector is inhalation of airborne particulates during weighing and dermal absorption upon solubilization. This guide elevates handling protocols from "Standard Laboratory Practice" to "Potent Compound Precautions" to ensure data integrity and researcher safety.
Hazard Profile & Control Banding
Before selecting PPE, we must define the hazard.[1] Based on structural activity relationships (SAR) of benzoxazole derivatives:
| Hazard Category | Classification | Operational Implication |
| Physical State | Solid / Fine Powder | High risk of aerosolization during transfer/weighing. |
| Health Hazard | Skin/Eye Irritant (Cat 2A/2) | Causes inflammation of mucous membranes. |
| Bioactivity | Potential Auxin Mimic | Treat as a bioactive modulator; avoid systemic exposure. |
| Reactivity | Hygroscopic | Clumps in high humidity; store in desiccated conditions. |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely solely on minimum compliance. The following PPE standards are designed to create a redundant safety barrier.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Inner Layer: 4 mil (0.10mm) bright color (e.g., orange) for breach detection.Outer Layer: 5-8 mil (0.12-0.20mm) extended cuff.Reasoning:[2][3] Organic salts can permeate latex; nitrile offers superior resistance to the benzoxazole ring structure. |
| Respiratory | Engineering Control Primary | Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).Secondary (if open bench): N95 or P100 Particulate Respirator.Reasoning: Engineering controls are superior to PPE. Respirators are a fallback for spill cleanup only. |
| Eye/Face | Chemical Splash Goggles | Spec: ANSI Z87.1+ Indirect Venting.Reasoning: Standard safety glasses allow fine powder to migrate around the lens. Goggles seal the orbital area against dust ingress. |
| Body | Lab Coat (Tyvek/Cotton) | Spec: High-neck, knit cuffs.Reasoning: Knit cuffs prevent powder from traveling up the sleeve during reaching motions inside the hood. |
Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Setup
-
Static Control: Sodium salts are prone to static charge, causing "fly-away" powder. Use an ionizing bar or anti-static gun inside the weigh station before opening the vial.
-
Humidity Check: Ensure the lab humidity is <50%. High humidity will cause the salt to cake, increasing the force needed to manipulate it and raising the risk of sudden spillage.
Phase 2: Weighing & Solubilization (Critical Step)
-
The "Closed Transfer" Rule: Whenever possible, weigh the solid into a tared vial, cap it inside the hood, and only remove the closed vial.
-
Solvent Addition: Add solvent (typically water, methanol, or DMSO) slowly.
-
Note: Sodium salts often exhibit a mild exotherm upon hydration. Allow the solution to equilibrate before sealing.
-
Phase 3: Decontamination
-
Wet Wiping: Do not dry sweep spilled powder. This generates aerosols.[4]
-
Solvent Wipe: Use a paper towel dampened with 70% Ethanol or Isopropanol to wipe the work surface. The organic solvent helps solubilize the benzoxazole moiety more effectively than water alone.
Visual Logic: Handling Workflow
The following diagram outlines the decision logic for handling this compound, emphasizing the hierarchy of controls.
Figure 1: Decision logic for the safe handling of Sodium 1,3-benzoxazol-2-ylacetate, prioritizing engineering controls over PPE.
Emergency Response & Disposal
Spill Management
-
Small Spill (<5g): Cover with wet paper towels (water-dampened) to prevent dust generation. Scoop into a waste container. Wipe area with ethanol.
-
Large Spill (>5g): Evacuate the immediate area. Don a P100 respirator before re-entering to clean.
Disposal Compliance
Sodium 1,3-benzoxazol-2-ylacetate must not be flushed down the drain.[5]
-
Solid Waste: Dispose of in "Hazardous Solid Waste" containers destined for high-temperature incineration.
-
Liquid Waste: Collect in "Organic Solvent Waste" (if dissolved in DMSO/MeOH) or "Aqueous Waste with Organics" (if dissolved in water). Label clearly as "Contains Bioactive Benzoxazole."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Benzoxazole - Compound Summary. National Library of Medicine. [Link]
-
American Chemical Society. (n.d.). Chemical Safety in the Laboratory. ACS Center for Lab Safety. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
